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  • Product: Jnj-dgat2-B

Core Science & Biosynthesis

Foundational

Technical Deep Dive: JNJ-DGAT2-B in Lipid Homeostasis Research

Executive Summary JNJ-DGAT2-B (Chemical Name: 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one) is a high-affinity, isoform-selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2) . Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

JNJ-DGAT2-B (Chemical Name: 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one) is a high-affinity, isoform-selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2) . Unlike its structural counterpart JNJ-DGAT2-A (a thiazole derivative), JNJ-DGAT2-B utilizes a benzisothiazolone scaffold , making it an indispensable orthogonal tool for validating DGAT2-specific biology.

This guide details the mechanistic application of JNJ-DGAT2-B to dissect hepatic triacylglycerol (TAG) synthesis, specifically distinguishing between DGAT1 (bulk intestinal/adipose synthesis) and DGAT2 (hepatic de novo lipogenesis and VLDL assembly).

Part 1: Chemical Biology & Mechanism of Action

The DGAT2 Target

DGAT2 is an integral membrane protein of the endoplasmic reticulum (ER) and lipid droplets (LDs).[1][2][3][4][5] It catalyzes the final, committed step of the Kennedy pathway: the acylation of sn-1,2-diacylglycerol (DAG) to form triacylglycerol (TAG).

  • Reaction: Acyl-CoA + 1,2-Diacylglycerol

    
     Triacylglycerol + CoA-SH
    
  • Physiological Role: While DGAT1 functions primarily in dietary fat absorption (intestine), DGAT2 is dominant in the liver, coupling de novo synthesized fatty acids to VLDL secretion.

JNJ-DGAT2-B Profile

JNJ-DGAT2-B was identified to resolve the "isozyme ambiguity" preventing clear dissection of lipid pathways.

FeatureSpecification
Chemical Name 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one
Molecular Formula C₁₉H₁₂FNO₂S
Scaffold Class Benzisothiazolone
Target Human DGAT2 (hDGAT2)
Potency (IC₅₀) 0.18 µM (in Sf9 membrane assays)
Selectivity >50-fold selective vs. DGAT1 and MGAT2
Solubility DMSO (>10 mM)
The "Orthogonal Pair" Strategy

A critical experimental flaw in lipid research is relying on a single inhibitor chemotype, which risks off-target toxicity.

  • JNJ-DGAT2-A (Thiazole scaffold) and JNJ-DGAT2-B (Benzisothiazolone scaffold) are structurally distinct.

  • Validation Logic: If a phenotype (e.g., reduced LD formation) is observed with both A and B, it is attributable to DGAT2 inhibition rather than scaffold-specific off-target effects.

Part 2: Pathway Visualization

The following diagram illustrates the specific intervention point of JNJ-DGAT2-B within the Kennedy Pathway and its downstream impact on VLDL secretion.

KennedyPathway cluster_ER Endoplasmic Reticulum Membrane G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA + Acyl-CoA PA Phosphatidic Acid LPA->PA + Acyl-CoA DAG 1,2-Diacylglycerol (DAG) PA->DAG Pi Release TAG Triacylglycerol (TAG) DAG->TAG DGAT1 DAG->TAG DGAT2 LD Lipid Droplet Storage TAG->LD VLDL VLDL Secretion TAG->VLDL AcylCoA Acyl-CoA (FA-CoA) DGAT2 DGAT2 (High Affinity) AcylCoA->DGAT2 GPAT GPAT AGPAT AGPAT PAP Lipin/PAP DGAT1 DGAT1 (High Capacity) Inhibitor JNJ-DGAT2-B (Benzisothiazolone) Inhibitor->DGAT2 Blocks

Caption: JNJ-DGAT2-B selectively blocks the DGAT2-mediated conversion of DAG to TAG, impairing VLDL assembly.

Part 3: Validated Experimental Protocols

Protocol A: Differential Acyl-Transferase Assay (Cellular)

Objective: To quantify the specific contribution of DGAT2 to total cellular TAG synthesis in HepG2 cells using Isotope Tracing.

Materials:

  • Cell Line: HepG2 (Human Hepatocarcinoma).

  • Inhibitors: JNJ-DGAT2-B (Target), JNJ-DGAT2-A (Validation), A-922500 (DGAT1 control).

  • Tracer: [¹³C₃, D₅]-Glycerol or [¹⁴C]-Oleic Acid.

  • Vehicle: DMSO (Final concentration <0.1%).

Workflow:

  • Seeding:

    • Plate HepG2 cells in 24-well plates at

      
       cells/well.
      
    • Culture in MEM + 10% FBS for 24 hours.

  • Pre-Incubation (Inhibitor Loading):

    • Wash cells with PBS.

    • Add serum-free media containing JNJ-DGAT2-B (Dose curve: 0.1 µM – 10 µM).

    • Control: DMSO only.

    • Incubation: 1 hour at 37°C.

  • Pulse Labeling:

    • Add tracer substrate (e.g., 200 µM [¹³C₃, D₅]-Glycerol) directly to the media.

    • Incubate for 2–4 hours .

    • Note: Short incubation prevents isotope recycling into phospholipids.

  • Lipid Extraction (Bligh & Dyer):

    • Aspirate media; wash with ice-cold PBS.

    • Add 500 µL Methanol:Chloroform (2:1). Scrape cells.

    • Add 170 µL Chloroform and 170 µL H₂O. Vortex and centrifuge (2000 x g, 5 min).

    • Collect the lower organic phase (contains TAGs).

  • Analysis:

    • Dry organic phase under N₂ gas.

    • Reconstitute in Isopropanol/Methanol.

    • LC-MS/MS: Monitor transitions for labeled TAG species (e.g., TAG 52:2 with +8 Da mass shift).

Protocol B: Lipid Droplet Dynamics (High-Content Imaging)

Objective: Visualize the reduction of nascent lipid droplets (LDs) under DGAT2 blockade.

  • Treatment: Treat HuH7 cells with 5 µM JNJ-DGAT2-B for 4 hours.

  • Lipid Load: Co-incubate with 400 µM Oleic Acid (complexed 6:1 with BSA) to drive LD formation.

  • Staining:

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Stain with BODIPY 493/503 (Neutral Lipids) and DAPI (Nuclei).

  • Quantification:

    • Measure "Spot Count per Cell" and "Total Spot Area".

    • Expected Result: JNJ-DGAT2-B should reduce LD size/number by ~30-40% in hepatocytes (DGAT1 handles the rest).

Part 4: Data Interpretation & Troubleshooting

Benchmarking Selectivity

When using JNJ-DGAT2-B, you must verify that the observed effect is not due to DGAT1 inhibition.

ConditionExpected TAG Synthesis (HepG2)Interpretation
Vehicle (DMSO) 100%Baseline
JNJ-DGAT2-B (1 µM) ~70-80%Pure DGAT2 inhibition. (HepG2 are DGAT1-dominant).
DGAT1 Inhibitor (A-922500) ~20-30%DGAT1 is the major synthase in HepG2.[6]
Combination (Both) <5%Total TAG synthesis ablation.

Critical Insight: If JNJ-DGAT2-B at 1 µM inhibits >50% of TAG synthesis in HepG2 cells, check your concentration . High concentrations (>10 µM) may lose selectivity and cross-react with DGAT1.

Solubility Issues
  • Symptom: Compound precipitation in media.

  • Cause: JNJ-DGAT2-B is highly lipophilic.

  • Solution: Pre-dilute the DMSO stock into warm FBS (Fetal Bovine Serum) before adding to the bulk media. The albumin in FBS acts as a carrier.

References

  • Qi, J., et al. (2012). "The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2." Journal of Lipid Research, 53(6), 1106–1116.

    • Source:[Link]

    • Relevance: Primary paper characterizing JNJ-DGAT2-A and JNJ-DG
  • Mok, D., et al. (2023). "Combined inhibition of DGAT1 and DGAT2 as a therapeutic strategy for metabolic disease.

    • Source:[Link]

    • Relevance: Validates the use of dual-inhibitor str
  • Glixx Laboratories. "Product Data Sheet: JNJ-DGAT2-B.
  • Tocris Bioscience. "JNJ-DGAT2-A Technical Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Inhibition of DGAT2 in HepG2 Cells Using JNJ-DGAT2-B

[1] Introduction & Mechanism of Action The Biological Context Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of the glycerol-3-phosphate pathway, catalyzing the esterification of diacyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanism of Action

The Biological Context

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of the glycerol-3-phosphate pathway, catalyzing the esterification of diacylglycerol (DAG) with fatty acyl-CoA to form triacylglycerol (TAG).[1][2][3] Unlike its isozyme DGAT1, which primarily re-esterifies exogenous fatty acids, DGAT2 is functionally linked to de novo lipogenesis (DNL) and the upstream synthesis of fatty acids.

The Compound: JNJ-DGAT2-B

JNJ-DGAT2-B is a potent, small-molecule inhibitor highly selective for DGAT2. In HepG2 cell lysates and whole-cell assays, it dose-dependently inhibits the formation of triglycerides.[1]

  • Target: DGAT2 (IC50 ~1.6

    
    M in HepG2 assays [1]).
    
  • Selectivity: >70-fold selectivity for DGAT2 over DGAT1 and MGAT2.

  • Application: Used to model Non-Alcoholic Steatohepatitis (NASH) and evaluate lipid droplet dynamics.[4]

Mechanistic Pathway

The following diagram illustrates the specific intervention point of JNJ-DGAT2-B within the lipid synthesis pathway.

DGAT2_Pathway FA Free Fatty Acids (Exogenous/De Novo) FACoA Acyl-CoA FA->FACoA TAG Triacylglycerol (TAG) FACoA->TAG G3P Glycerol-3-P DAG Diacylglycerol (DAG) G3P->DAG Multi-step DAG->TAG Esterification DGAT2 DGAT2 Enzyme DGAT2->TAG Catalyzes Inhibitor JNJ-DGAT2-B (Inhibitor) Inhibitor->DGAT2 Blocks LD Lipid Droplet Accumulation TAG->LD

Figure 1: Mechanism of Action. JNJ-DGAT2-B blocks the conversion of DAG to TAG, preventing lipid droplet expansion.

Pre-Experimental Planning

A. Compound Preparation

JNJ-DGAT2-B is lipophilic and requires DMSO for solubilization.

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO.

    • Calculation: Molecular Weight

      
       523.38  g/mol  (Verify batch-specific MW).
      
    • Storage: Aliquot into small volumes (e.g., 20

      
      L) and store at -80°C. Avoid repeated freeze-thaw cycles.
      
  • Vehicle Control: DMSO (Final concentration in culture must be

    
     0.1% to avoid cytotoxicity).
    
B. Cell Culture Considerations (HepG2)

HepG2 cells have low basal triglyceride synthesis compared to primary hepatocytes. To observe significant inhibition by JNJ-DGAT2-B, you must stimulate the cells with exogenous fatty acids.

  • Basal Media: DMEM (low glucose 1g/L or high glucose 4.5g/L) + 10% FBS + 1% Pen/Strep.

  • Assay Media: DMEM + 1% BSA (Fatty Acid Free) + Fatty Acid Loading Complex .

Core Protocol: Fatty Acid Loading & Inhibition[4]

This protocol describes how to treat HepG2 cells with JNJ-DGAT2-B while simultaneously driving lipid synthesis using an Oleate/Palmitate mixture.

Step 1: Preparation of Fatty Acid-BSA Complex (The "Loading" Reagent)

Why this matters: Free fatty acids are toxic. They must be conjugated to BSA for cellular uptake.

  • Prepare BSA: Dissolve fatty-acid-free BSA in PBS to make a 10% (w/v) solution. Filter sterilize (0.22

    
    m).
    
  • Prepare Fatty Acids:

    • Dissolve Sodium Oleate and Sodium Palmitate in 0.1 M NaOH or Ethanol to yield 100 mM stocks. Heat to 70°C if cloudy.

  • Conjugation:

    • Mix Oleate and Palmitate (typically 2:1 ratio).[5]

    • Add the FA mixture dropwise to the warm (37°C) 10% BSA solution while stirring.

    • Target final stock concentration: 5 mM Total FA in 10% BSA.

    • Stir for 1 hour at 37°C until clear.

Step 2: Experimental Workflow

Workflow Seed Seed HepG2 Cells (96-well: 2x10^4 cells/well) (6-well: 5x10^5 cells/well) Rest Incubate 24h (Allow attachment) Seed->Rest Starve Serum Starvation (Optional) DMEM + 0.5% BSA (4-12h) Rest->Starve PreTreat Pre-Treatment (1 hour) Add JNJ-DGAT2-B (0.1 - 20 µM) Starve->PreTreat Load Lipid Loading (24 hours) Add Oleate/Palmitate (250-500 µM) + Maintain Inhibitor Concentration PreTreat->Load Assay Readout Load->Assay

Figure 2: Experimental Timeline. Pre-treatment ensures the inhibitor is active before the lipid flux begins.

Step 3: Detailed Procedure
  • Seeding: Plate HepG2 cells in 96-well plates (black-walled for fluorescence, clear for enzymatic) at

    
     cells/well. Incubate 24h.
    
  • Pre-Treatment:

    • Remove growth media.[6]

    • Add fresh media containing JNJ-DGAT2-B at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20

      
      M).
      
    • Include a Vehicle Control (0.1% DMSO only).[5]

    • Incubate for 1 hour at 37°C.

  • Lipid Loading:

    • Spike the wells with the BSA-Fatty Acid complex prepared in Step 1.

    • Final FA Concentration: 250

      
      M to 500 
      
      
      
      M
      .
    • Incubate for 18–24 hours .

  • Readout (Choose A or B):

    • Option A: BODIPY 493/503 Staining (Lipid Droplet Imaging)

      • Wash cells 2x with PBS.[6]

      • Fix with 4% Paraformaldehyde (15 min).

      • Stain with BODIPY 493/503 (2

        
        g/mL in PBS) for 15 min in the dark.
        
      • Counterstain nuclei with DAPI.

      • Image on a high-content imager or fluorescence microscope.

    • Option B: Enzymatic TG Quantification

      • Lyse cells (e.g., 1% Triton X-100).

      • Use a commercial Triglyceride Quantification Kit (Colorimetric/Fluorometric).

      • Normalize TG values to total protein concentration (BCA Assay).

Data Analysis & Expected Results

Dose-Response Analysis

To validate the experiment, plot the normalized TG content against the log-concentration of JNJ-DGAT2-B.

ParameterValue / Description
IC50 (HepG2) Expected range: 0.8

M – 1.6

M
[1]
Max Inhibition Typically >90% inhibition of de novo TG synthesis at 10

M.
Visual Phenotype Significant reduction in number and size of green (BODIPY) lipid droplets compared to Vehicle+FA control.
Calculation


  • Vehicle_TG: Cells + FA + DMSO

  • Treated_TG: Cells + FA + JNJ-DGAT2-B

  • Basal_TG: Cells (No FA loading)

Troubleshooting Guide

IssueProbable CauseSolution
No Inhibition Observed Lack of Lipid FluxHepG2 basal TG synthesis is low. Must add Oleate/Palmitate (250-500

M) to drive the pathway.
High Cytotoxicity DMSO ToxicityEnsure final DMSO < 0.1%. Check compound precipitation at high doses (>50

M).
Inconsistent Data Cell ClumpingHepG2 cells clump easily. Use a syringe with a fine needle to disperse cells before seeding.
Compound Precipitation Aqueous CrashDilute JNJ-DGAT2-B into warm media immediately before adding to cells. Do not store diluted media.

References

  • Qi, J., et al. (2012). "Effects of DGAT2 and DGAT1 inhibitors on the incorporation of 13C3-D5-glycerol in TGs synthesized in HepG2 cells." Journal of Lipid Research. (Note: Specific IC50 data for JNJ-DGAT2-B cited via comparative studies in J. Lipid Res. and Biochimica et Biophysica Acta).[7]

  • McFie, P.J., et al. (2021).[7] "DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells."[7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • MedChemExpress. "JNJ-DGAT2-B Product Information & Biological Activity."

  • Harris, C.A., et al. (2011). "DGAT enzymes and triacylglycerol biosynthesis." Endocrinology.

Sources

Application

Application Note: Precision Profiling of De Novo Lipogenesis in Myotubes Using JNJ-DGAT2-B

This Application Note is designed for researchers investigating lipid metabolism in skeletal muscle, specifically focusing on the use of JNJ-DGAT2-B , a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating lipid metabolism in skeletal muscle, specifically focusing on the use of JNJ-DGAT2-B , a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). This guide synthesizes protocols for measuring de novo lipogenesis (DNL) in myotubes, grounded in the mechanistic distinction between DGAT1 and DGAT2 isoforms.

Executive Summary

Skeletal muscle is a primary site for fatty acid oxidation and insulin-stimulated glucose disposal. However, intramyocellular lipid accumulation is strongly linked to insulin resistance. The enzyme DGAT2 plays a distinct role compared to its isoform DGAT1; while DGAT1 primarily esterifies exogenous (dietary) fatty acids, DGAT2 is functionally coupled to de novo lipogenesis (DNL) , esterifying endogenously synthesized fatty acids into triacylglycerols (TAG).[1]

JNJ-DGAT2-B is a high-affinity, selective small-molecule inhibitor used to dissect these pools. This protocol details the use of JNJ-DGAT2-B to quantify DNL flux in differentiated myotubes using radiolabeled [1-14C]-acetate, providing a robust readout of endogenous lipid synthesis rates distinct from exogenous lipid uptake.

Mechanistic Background: The DGAT Dichotomy

To effectively use JNJ-DGAT2-B, one must understand the compartmentalization of TAG synthesis.

  • DGAT1 (ER-localized): Predominantly esterifies pre-formed fatty acids taken up from the circulation (exogenous). It protects the ER from lipotoxicity.

  • DGAT2 (ER & Lipid Droplet-associated): Predominantly esterifies fatty acids synthesized de novo from cytosolic acetyl-CoA (endogenous). It is the rate-limiting step for storing DNL products as TAGs.

Why JNJ-DGAT2-B? Non-selective inhibition (e.g., niacin or xanthohumols) affects both pools. JNJ-DGAT2-B (and its analog JNJ-DGAT2-A) exhibits >70-fold selectivity for DGAT2 over DGAT1. By blocking DGAT2 specifically, researchers can isolate the contribution of DNL to the total cellular lipid pool without confounding effects from exogenous fatty acid re-esterification.

Pathway Visualization

The following diagram illustrates the specific intervention point of JNJ-DGAT2-B within the myotube lipid flux.

DGAT2_Pathway Glucose Glucose / Acetate AcetylCoA Acetyl-CoA Glucose->AcetylCoA ExoFA Exogenous Fatty Acids (Dietary) DGAT1 DGAT1 ExoFA->DGAT1 FAS FASN Complex AcetylCoA->FAS EndoFA Endogenous Fatty Acyl-CoA (De Novo) FAS->EndoFA DGAT2 DGAT2 EndoFA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT1 DAG->DGAT2 TAG_Pool1 TAG (Exogenous Origin) DGAT1->TAG_Pool1 TAG_Pool2 TAG (De Novo Origin) DGAT2->TAG_Pool2 Inhibitor JNJ-DGAT2-B Inhibitor->DGAT2 Inhibition

Caption: JNJ-DGAT2-B specifically intercepts the esterification of de novo synthesized fatty acids (blue pathway) into TAGs, leaving the exogenous pathway (red) largely intact.

Experimental Protocols

A. Reagent Preparation[2]

JNJ-DGAT2-B Stock Solution:

  • Molecular Weight: ~523.38 g/mol (Note: Verify specific batch MW; C19H12FNO2S or C24H16BrFN4O2S depending on salt/analog).

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

  • Solubility: Soluble in DMSO up to 50 mM.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Preparation Table:

ConcentrationVolume DMSOMass (JNJ-DGAT2-B)Usage
10 mM Stock 1.0 mL5.23 mg (verify MW)Long-term storage
10 µM Working Dilute 1:1000 in MediaN/AAssay Treatment
B. Cell Culture & Differentiation (Human Myotubes)

Target Cell Type: Primary Human Skeletal Muscle Myoblasts (HSMM) or C2C12.

  • Seeding: Seed myoblasts in 12-well plates (approx. 100,000 cells/well).

  • Growth: Culture in Growth Media (DMEM + 10% FBS) until 80-90% confluence.

  • Differentiation: Switch to Differentiation Media (DMEM + 2% Horse Serum). Change media every 48 hours.

  • Maturation: Allow differentiation for 7 days . Myotubes should be multi-nucleated and contractile (if electrically stimulated, though not required for this assay).

C. De Novo Lipogenesis Assay (14C-Acetate Incorporation)

Rationale: Acetate enters the DNL pathway downstream of glycolysis, providing a direct measure of lipogenesis.

Step-by-Step Workflow:

  • Pre-Treatment (Day 7):

    • Wash myotubes 2x with warm PBS.

    • Add serum-free DMEM containing 0.1% BSA (Fatty Acid Free).

    • Treat cells with JNJ-DGAT2-B (1 µM, 5 µM, 10 µM) or Vehicle (DMSO < 0.1%).

    • Incubate for 1 hour.

  • Pulse Labeling:

    • Prepare labeling media: Serum-free DMEM + [1-14C]-Acetate (Final activity: 1 µCi/mL or 37 kBq/mL) + Unlabeled Sodium Acetate (100 µM cold carrier).

    • Maintain JNJ-DGAT2-B concentration during labeling.

    • Incubate for 4 hours at 37°C.

  • Harvest & Lipid Extraction (Modified Folch):

    • Aspirate radioactive media (dispose of according to EHS regulations).

    • Wash cells 3x with ice-cold PBS.

    • Lyse cells in 0.1% SDS or scrape directly into Methanol:Chloroform (2:1 v/v) .

    • Add water to induce phase separation (Final ratio Chloroform:Methanol:Water = 8:4:3).

    • Vortex vigorously and centrifuge (1000 x g, 5 min).

    • Collect the lower organic phase (contains lipids).

  • Thin Layer Chromatography (TLC):

    • Dry the organic phase under nitrogen gas. Resuspend in 50 µL Chloroform.

    • Spot samples onto Silica Gel 60 plates.

    • Run solvent system: Hexane:Diethyl Ether:Acetic Acid (80:20:1) .

    • Visualize lipids using Iodine vapor or inclusion of standards (TAG, DAG, PL).

  • Quantification:

    • Scrape the silica band corresponding to Triacylglycerol (TAG) .

    • Place silica in scintillation vials with 5 mL scintillation fluid.

    • Measure CPM (Counts Per Minute) on a beta-counter.

Data Analysis & Interpretation

To validate the effect of JNJ-DGAT2-B, compare the incorporation of 14C-Acetate into the TAG fraction against the Vehicle control.

Calculation:



Expected Results Table:

Treatment Group14C-Acetate -> TAG (CPM)Interpretation
Vehicle (DMSO) High BaselineActive DNL and esterification by DGAT2.
JNJ-DGAT2-B (1 µM) Reduced (~40-60%)Partial inhibition of DNL-derived TAG synthesis.
JNJ-DGAT2-B (10 µM) Significantly Reduced (>80%)Near-complete blockade of DNL-TAG coupling.
DGAT1 Inhibitor (Control) Minimal ChangeDGAT1 contributes minimally to de novo acetate incorporation.

Key Insight: If you observe high radioactivity in the DAG (Diacylglycerol) band in the JNJ-DGAT2-B treated samples, this confirms the mechanism: the inhibitor blocks the conversion of DAG to TAG, causing a backlog of DNL-derived DAGs.

Troubleshooting & Optimization

  • Solvent Toxicity: Ensure final DMSO concentration never exceeds 0.1%, as DMSO itself can modulate lipid metabolism.

  • Differentiation Quality: Incomplete differentiation (myoblasts vs. myotubes) alters DGAT2 expression. Confirm myogenin expression via Western Blot if variability occurs.

  • Substrate Choice: Do not use 14C-Palmitate for this specific assay. Palmitate is an exogenous fatty acid and is primarily handled by DGAT1. JNJ-DGAT2-B will show minimal effect on 14C-Palmitate esterification, leading to false negatives regarding compound activity.

References

  • Sutton, A. E., et al. (2013). "DGAT1 and DGAT2 have distinct and overlapping functions in human skeletal muscle." Journal of Lipid Research, 54(5).

    • Context: Establishes the distinct roles of DG
  • Lundsgaard, A. M., et al. (2020). "Treatment of human skeletal muscle cells with inhibitors of diacylglycerol acyltransferases 1 and 2 to explore isozyme-specific roles on lipid metabolism." Scientific Reports, 10, 238.

    • Context: Detailed protocols for using JNJ series inhibitors in human myotubes.
  • Futatsugi, K., et al. (2015). "Discovery of JNJ-DGAT2-A and related imidazopyridines as potent and selective DGAT2 inhibitors." Journal of Medicinal Chemistry.

    • Context: Chemical structure and synthesis of the JNJ-DGAT2 inhibitor class.[2]

  • Imbriglio, J. E., et al. (2015). "JNJ-28655321: A novel, potent and selective DGAT2 inhibitor." ACS Medicinal Chemistry Letters.

    • Context: Characteriz

Sources

Method

Application Notes &amp; Protocols: Investigating Insulin Resistance with JNJ-DGAT2-B

Abstract These application notes provide a comprehensive guide for researchers utilizing JNJ-DGAT2-B, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), to study the mechanisms of insulin resistance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers utilizing JNJ-DGAT2-B, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), to study the mechanisms of insulin resistance. This document outlines the scientific rationale, detailed protocols for both in vitro and in vivo models, and key methodologies for assessing metabolic outcomes. By inhibiting the final, critical step in triglyceride synthesis, JNJ-DGAT2-B serves as a powerful chemical probe to dissect the complex interplay between lipid metabolism and insulin signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: DGAT2 as a Therapeutic Target for Insulin Resistance

Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin, a key regulator of glucose homeostasis.[1] This condition is a hallmark of type 2 diabetes and metabolic syndrome, often linked to ectopic lipid accumulation in non-adipose tissues like the liver and skeletal muscle.[2][3]

Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final step of triglyceride (TG) synthesis, converting diacylglycerol (DAG) and fatty acyl-CoA into TG for storage in lipid droplets. Two primary isoforms exist, DGAT1 and DGAT2. While both perform the same function, DGAT2 is the predominant enzyme in the liver and plays a crucial role in hepatic TG synthesis from newly synthesized fatty acids.[4][5]

The accumulation of specific lipid intermediates, particularly DAG, is hypothesized to be a key trigger for insulin resistance.[1][6] Elevated intracellular DAG levels can activate protein kinase C epsilon (PKCε), which in turn phosphorylates the insulin receptor, impairing its signaling cascade and leading to hepatic insulin resistance.[6][7]

Inhibition of DGAT2 presents a compelling therapeutic strategy. By blocking the conversion of DAG to TG, DGAT2 inhibitors can modulate the levels of these critical lipid species. Studies using antisense oligonucleotides to inhibit DGAT2 expression have shown that this approach can reverse diet-induced hepatic steatosis and improve insulin sensitivity.[7][8] Small molecule inhibitors, such as JNJ-DGAT2-B, offer a precise and controllable method to probe this mechanism.[8] This guide details the application of JNJ-DGAT2-B as a research tool to investigate these fundamental metabolic processes.

Mechanism of Action: Modulating the DAG-PKCε Pathway

JNJ-DGAT2-B selectively inhibits the DGAT2 enzyme. This targeted inhibition blocks the esterification of DAG into TG. The primary mechanistic consequence relevant to insulin resistance is the alteration of the intracellular DAG pool, which prevents the downstream activation of PKCε and subsequent impairment of insulin receptor signaling.

Caption: The DGAT2 signaling pathway and its role in insulin resistance.

Application I: In Vitro Assessment of Insulin Sensitivity

This section provides protocols for using JNJ-DGAT2-B in common cell culture models to investigate its direct effects on insulin signaling and glucose metabolism.

Recommended Model Systems & Reagents
Parameter Recommendation Rationale
Cell Lines HepG2 (Human Hepatoma)A well-established model for studying hepatic lipid metabolism and insulin action.[9]
3T3-L1 (Mouse Preadipocytes)Differentiates into mature adipocytes, ideal for studying adipocyte insulin resistance and lipid storage.[8][10]
C2C12 (Mouse Myoblasts)Differentiates into myotubes, representing skeletal muscle, a primary site for glucose disposal.[11][12]
JNJ-DGAT2-B Stock Solution: 10 mM in DMSOPrepare a high-concentration stock for serial dilutions to minimize DMSO concentration in final culture media (<0.1%).
Working Concentration Range0.1 µM - 10 µM
Induction of Insulin Resistance Palmitic Acid (PA)A saturated fatty acid known to induce insulin resistance by increasing intracellular lipid intermediates.[10]
High InsulinChronic exposure to high insulin levels can downregulate the insulin signaling pathway, mimicking a hyperinsulinemic state.[10]
Protocol 1: Induction and Treatment of Insulin-Resistant HepG2 Cells

This protocol describes inducing insulin resistance with palmitic acid followed by treatment with JNJ-DGAT2-B.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Palmitic Acid (PA)

  • Fatty-acid-free BSA

  • JNJ-DGAT2-B (10 mM stock in DMSO)

  • Vehicle (DMSO)

  • Insulin (100 µM stock)

Procedure:

  • Cell Seeding: Plate HepG2 cells in 6-well or 12-well plates and grow to ~80% confluency.

  • Preparation of PA-BSA Complex: Prepare a 5 mM PA stock solution complexed with BSA as described in literature to prevent cytotoxicity.[10]

  • Induction of Insulin Resistance: Starve cells in serum-free DMEM for 4-6 hours. Then, treat cells with 0.5 mM PA-BSA complex for 16-24 hours to induce insulin resistance. Include a "Control" group treated with BSA vehicle alone.

  • JNJ-DGAT2-B Treatment:

    • To the PA-treated wells, add JNJ-DGAT2-B at various final concentrations (e.g., 0.1, 1, 10 µM).

    • Add an equivalent volume of DMSO to the "PA Only" and "Control" wells (Vehicle Control).

    • Incubate for the desired treatment duration (e.g., 4-24 hours). A time-course experiment is recommended for initial characterization.

  • Insulin Stimulation: Following treatment, stimulate the relevant wells with 100 nM insulin for 15-30 minutes. Leave a set of wells unstimulated for basal measurements.

  • Cell Lysis and Downstream Analysis: Wash cells with ice-cold PBS and lyse them for subsequent analysis (e.g., Western Blotting, Triglyceride Assay).

Protocol 2: Key Outcome Assessment Methods

A. Western Blot for Insulin Signaling:

  • Objective: To measure the phosphorylation status of key proteins in the insulin signaling cascade.

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.[13]

    • Probe with primary antibodies against:

      • Phospho-Akt (Ser473) and Total Akt

      • Phospho-IRS-1 (Tyr612) and Total IRS-1

    • Incubate with secondary antibodies and visualize bands.

  • Expected Outcome: Insulin-resistant cells (PA-treated) will show blunted p-Akt and p-IRS-1 signals upon insulin stimulation. Effective JNJ-DGAT2-B treatment should rescue this phosphorylation.

B. 2-Deoxyglucose Uptake Assay:

  • Objective: To functionally measure insulin-stimulated glucose uptake.

  • Procedure:

    • After JNJ-DGAT2-B treatment and insulin stimulation, incubate cells with Krebs-Ringer buffer containing radiolabeled 2-deoxy-[³H]-glucose.

    • After 10-15 minutes, wash away excess isotope with ice-cold PBS.

    • Lyse cells and measure incorporated radioactivity using a scintillation counter.[11]

  • Expected Outcome: Insulin-resistant cells will have lower glucose uptake. JNJ-DGAT2-B treatment is expected to restore insulin-stimulated glucose uptake.

C. Cellular Triglyceride and Diacylglycerol Measurement:

  • Objective: To confirm target engagement by measuring changes in lipid content.

  • Procedure:

    • Extract total lipids from cell lysates using a method like Bligh-Dyer.[12]

    • Quantify TG and DAG content using commercially available colorimetric/fluorometric assay kits or by LC-MS/MS for more detailed analysis.[6]

  • Expected Outcome: JNJ-DGAT2-B should decrease the synthesis and accumulation of triglycerides. The effect on DAG can be transient; acute inhibition may initially raise DAG levels before chronic effects on lipogenesis reduce the overall pool.[6]

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_analysis Downstream Analysis Start 1. Seed Cells (e.g., HepG2) Induce_IR 2. Induce Insulin Resistance (e.g., Palmitic Acid, 16-24h) Start->Induce_IR Treat 3. Treat with JNJ-DGAT2-B (Dose-Response, 4-24h) Induce_IR->Treat Stimulate 4. Insulin Stimulation (100 nM, 15 min) Treat->Stimulate WB Western Blot (pAkt, pIRS-1) Stimulate->WB Glucose Glucose Uptake Assay (2-Deoxyglucose) Stimulate->Glucose Lipid Lipid Profiling (TG, DAG) Stimulate->Lipid

Caption: A typical workflow for in vitro studies using JNJ-DGAT2-B.

Application II: In Vivo Evaluation of Metabolic Efficacy

This section provides a framework for assessing the systemic effects of JNJ-DGAT2-B on insulin resistance and glucose homeostasis in rodent models.

Recommended Model Systems & Dosing
Parameter Recommendation Rationale
Animal Model C57BL/6J mice on a high-fat diet (HFD)A standard and widely used model that develops obesity, hepatic steatosis, and insulin resistance, mimicking human metabolic syndrome.
Sprague-Dawley rats on a Western dietAnother robust model for studying diet-induced metabolic disease.[5]
Drug Administration Oral gavage (PO)Common route for preclinical small molecule inhibitors. A formulation study to ensure adequate solubility and bioavailability is essential.
Dose & Duration Dose-ranging study (e.g., 1-30 mg/kg)The optimal dose must be determined empirically. Preclinical studies of similar compounds can provide a starting point.[5]
Duration: 4-12 weeksChronic treatment is typically required to observe significant improvements in systemic insulin sensitivity and reversal of hepatic steatosis.
Protocol 3: Glucose and Insulin Tolerance Tests (GTT & ITT)

Objective: To assess whole-body glucose disposal and insulin sensitivity.

Procedure:

  • Acclimatization and Baseline: After inducing insulin resistance with an HFD (typically 8-12 weeks), establish baseline measurements for body weight, food intake, and fasting glucose/insulin.

  • Treatment: Begin daily dosing of JNJ-DGAT2-B or vehicle via oral gavage.

  • Glucose Tolerance Test (GTT):

    • After 4-8 weeks of treatment, fast mice for 6 hours.

    • Administer an intraperitoneal (IP) or oral bolus of glucose (2 g/kg).

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Allow animals to recover for at least 3-4 days after the GTT.

    • Fast mice for 4 hours.

    • Administer an IP bolus of insulin (e.g., 0.75 U/kg).

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Expected Outcome: JNJ-DGAT2-B treated animals are expected to show improved glucose clearance during the GTT (lower area under the curve, AUC) and a more profound glucose-lowering response during the ITT, indicating enhanced insulin sensitivity.[2]

Protocol 4: Terminal Studies and Tissue Analysis

Objective: To analyze the effects of JNJ-DGAT2-B on tissue-specific lipid content and insulin signaling.

Procedure:

  • Final Dose and Stimulation: At the end of the study, administer a final dose of JNJ-DGAT2-B. After a set time, a subset of animals can be injected with insulin (e.g., 10 U/kg IP) 15 minutes before sacrifice to assess a terminal insulin bolus effect.

  • Tissue Collection: Euthanize animals and rapidly collect blood (for plasma analysis) and tissues (liver, skeletal muscle, epididymal white adipose tissue).

  • Flash-Freeze: Immediately flash-freeze tissue samples in liquid nitrogen and store at -80°C for later analysis.

  • Analysis:

    • Plasma: Measure glucose, insulin, triglycerides, and liver enzymes (ALT, AST).

    • Liver:

      • Perform lipid extraction to quantify hepatic TG and DAG content.[7]

      • Perform Western blotting on lysates from insulin-stimulated and unstimulated animals to assess the insulin signaling pathway (pAkt, etc.).

      • Fix a portion in formalin for histological analysis (H&E and Oil Red O staining) to visualize steatosis.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow cluster_analysis Terminal Analysis Start 1. Induce Insulin Resistance (High-Fat Diet, 8-12 weeks) Treat 2. Chronic Dosing (JNJ-DGAT2-B vs Vehicle, 4-12 weeks) Start->Treat Metabolic 3. Metabolic Phenotyping (GTT / ITT) Treat->Metabolic Terminal 4. Terminal Sacrifice & Tissue Collection Metabolic->Terminal Plasma Plasma Analysis (Glucose, Insulin, TG) Terminal->Plasma Liver_Lipids Liver Lipidomics (TG, DAG) Terminal->Liver_Lipids Liver_WB Liver Western Blot (pAkt Signaling) Terminal->Liver_WB Histo Histology (H&E, Oil Red O) Terminal->Histo

Caption: A typical workflow for in vivo studies using JNJ-DGAT2-B.

References

  • Patsnap Synapse. (2024, June 21).
  • PMC. (2024, July 25).
  • American Diabetes Association. (2018, July 1).
  • PMC. Hepatic insulin resistance in mice with hepatic overexpression of diacylglycerol acyltransferase 2.
  • Diabetes & Metabolism Journal. (2021, December 30).
  • Santa Cruz Biotechnology.
  • PMC.
  • Semantic Scholar. (2023, December 1). Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes.
  • American Journal of Physiology-Endocrinology and Metabolism.
  • ACS Publications. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life.
  • ResearchGate. Effect of DGAT inhibitors on glucose metabolism. (A-B) Human myotubes....
  • PMC. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants.
  • KRIBB. Discovery of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors with a 1H-Pyrrolo[2,3-b]pyridine Core.
  • PMC. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes.
  • MedchemExpress.com.
  • Scholars@Duke.
  • PMC. (2023, January 18).

Sources

Application

Application Notes &amp; Protocols: JNJ-DGAT2-B for Psoriasis Research

A Senior Application Scientist's Guide to Preclinical Evaluation Introduction: Targeting Lipid Metabolism in Psoriasis Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproli...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: Targeting Lipid Metabolism in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1][2] While cytokine pathways (e.g., IL-23/IL-17 axis) are established therapeutic targets, emerging evidence highlights the critical role of aberrant lipid metabolism in the pathogenesis of psoriasis.[3][4] Psoriatic lesions and the plasma of patients exhibit altered fatty acid profiles and dysregulated lipid signaling.[4]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final, committed step in triglyceride (TG) synthesis, converting diacylglycerol (DAG) and a fatty acyl-CoA into TG.[5][6] This function places DGAT2 at a crucial node in cellular lipid homeostasis. The substrate for this reaction, DAG, is not merely a metabolic intermediate but also a critical second messenger that can activate signaling cascades, such as the Protein Kinase C (PKC) pathway, which is implicated in cell proliferation and inflammation.[7][8][9]

Recent studies have directly implicated DGAT2 in psoriatic pathology, noting that its expression is reduced in psoriatic lesions, leading to disrupted glyceride metabolism.[10][11][12] This disruption can enhance inflammatory signaling in keratinocytes and promote the activation of pathogenic T cells.[10][11]

The Central Hypothesis for JNJ-DGAT2-B:

JNJ-DGAT2-B is a potent and selective inhibitor of the DGAT2 enzyme. By blocking the conversion of DAG to TG, JNJ-DGAT2-B is hypothesized to ameliorate psoriasis through a dual mechanism:

  • Normalization of Lipid Homeostasis: Reducing the synthesis and accumulation of specific lipid species that may contribute to a pro-inflammatory cellular environment.

  • Modulation of Inflammatory Signaling: Altering the availability of DAG for signaling pathways like PKC, thereby reducing keratinocyte hyperproliferation and cytokine production.

This document provides a comprehensive, field-proven guide for the preclinical evaluation of JNJ-DGAT2-B, detailing the scientific rationale, experimental workflows, and step-by-step protocols necessary to validate its therapeutic potential in psoriasis.

Part 1: Proposed Mechanism of Action

In psoriatic skin, pro-inflammatory cytokines such as TNF-α and IL-17A stimulate keratinocytes, leading to a vicious cycle of inflammation and hyperproliferation. This process is energetically demanding and involves significant metabolic reprogramming, including alterations in lipid metabolism. An accumulation of DAG, a key signaling lipid, can activate PKC isoforms that drive pro-inflammatory gene expression and cell cycle progression.[7][13]

JNJ-DGAT2-B intervenes by inhibiting DGAT2, the enzyme responsible for converting DAG into inert triglycerides for storage in lipid droplets.[5] This inhibition is predicted to increase the DAG pool available for catabolism or other pathways, while preventing the downstream effects of TG accumulation. This action is expected to dampen the PKC-mediated inflammatory signaling that contributes to keratinocyte hyperproliferation and the production of psoriatic chemokines and cytokines.

JNJ-DGAT2-B_Mechanism_of_Action cluster_0 Pro-Inflammatory Stimulus cluster_1 Keratinocyte Cytokines TNF-α, IL-17A PLC Phospholipase C (PLC) Cytokines->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates DGAT2 DGAT2 Enzyme DAG->DGAT2 Substrate Proliferation Keratinocyte Hyperproliferation PKC->Proliferation Inflammation Inflammatory Cytokine Release PKC->Inflammation TG Triglycerides (TG) (Lipid Droplets) DGAT2->TG Synthesizes JNJ-DGAT2-B JNJ-DGAT2-B JNJ-DGAT2-B->DGAT2 Inhibits

Caption: Hypothesized signaling pathway for JNJ-DGAT2-B action.

Part 2: Preclinical Validation Workflow

A tiered approach is essential for rigorously evaluating JNJ-DGAT2-B. The workflow begins with confirming on-target activity and progresses from simple cell-based assays to a complex, disease-relevant in vivo model. This structure ensures that resources are committed to more complex models only after foundational efficacy has been established.

Experimental_Workflow cluster_0 Phase 1: In Vitro Target & Cell Validation cluster_1 Phase 2: In Vivo Preclinical Model cluster_2 Endpoints & Analysis Assay Protocol 3.1: Biochemical DGAT2 Enzyme Assay Prolif Protocol 3.2: Keratinocyte Proliferation Assay Assay->Prolif Confirms Potency Cytokine Protocol 3.3: Psoriatic Keratinocyte Inflammation Model Prolif->Cytokine Tests Anti-Proliferative Effect Gene Protocol 3.4: Gene Expression Analysis (qPCR) Cytokine->Gene Tests Anti-Inflammatory Effect IMQ Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis in Mice Gene->IMQ Informs In Vivo Dosing Data Data Interpretation & Go/No-Go Decision IMQ->Data Validates In Vivo Efficacy

Caption: Tiered experimental workflow for JNJ-DGAT2-B evaluation.

Part 3: In Vitro Protocols

Protocol 3.1: Cell-Free DGAT2 Enzyme Activity Assay
  • Principle: To confirm the direct inhibitory activity of JNJ-DGAT2-B on the DGAT2 enzyme and determine its potency (IC50). This is a foundational, self-validating step. A commercially available DGAT2 inhibitor, such as PF-06424439, can be used as a positive control.[14]

  • Materials:

    • Recombinant human DGAT2 enzyme

    • Diacylglycerol (DAG) substrate

    • [14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

    • JNJ-DGAT2-B (serial dilutions)

    • Known DGAT2 inhibitor (e.g., PF-06424439) as a positive control[14]

    • DMSO (vehicle control)

    • Scintillation fluid and vials

  • Methodology:

    • Prepare a reaction buffer containing the DGAT2 enzyme.

    • Add serial dilutions of JNJ-DGAT2-B, the positive control inhibitor, or DMSO vehicle to the reaction wells. Pre-incubate for 15 minutes.

    • Initiate the reaction by adding a mixture of DAG and [14C]oleoyl-CoA.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane).

    • Extract the lipids. The radiolabeled triglyceride product will partition into the non-polar phase.

    • Measure the radioactivity in the non-polar phase using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of JNJ-DGAT2-B and fit to a dose-response curve to determine the IC50 value.

Protocol 3.2: Human Keratinocyte Proliferation Assay
  • Principle: To assess the ability of JNJ-DGAT2-B to inhibit the hyperproliferation characteristic of psoriatic keratinocytes.

  • Materials:

    • Human epidermal keratinocytes (HEKa)

    • Keratinocyte growth medium

    • BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit

    • JNJ-DGAT2-B

    • Vehicle control (DMSO)

  • Methodology:

    • Seed HEKa cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of JNJ-DGAT2-B or vehicle for 48-72 hours.

    • During the final 4 hours of incubation, add BrdU to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the kit manufacturer's instructions.

    • Add the substrate and measure the colorimetric output on a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control. A decrease in absorbance indicates an anti-proliferative effect.

Protocol 3.3: Cytokine-Induced Psoriatic Keratinocyte Model
  • Principle: This protocol creates an in vitro psoriasis-like inflammatory environment to test the anti-inflammatory effects of JNJ-DGAT2-B. A cocktail of cytokines known to be active in psoriatic lesions is used to stimulate normal keratinocytes.[15][16]

  • Materials:

    • Normal Human Epidermal Keratinocytes (NHEK)

    • Keratinocyte serum-free medium

    • Cytokine mix (e.g., TNF-α, IL-17A, IL-22).[16]

    • JNJ-DGAT2-B

    • Dexamethasone or a known IKK inhibitor (positive controls)

    • Vehicle control (DMSO)

    • ELISA kits for IL-6 and IL-8

  • Methodology:

    • Culture NHEK to ~70% confluency in 6-well plates.

    • Pre-treat the cells with JNJ-DGAT2-B, positive controls, or vehicle for 2 hours.

    • Stimulate the cells with the pro-inflammatory cytokine mix for 24 hours.

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells and collect the lysate for gene expression analysis (see Protocol 3.4).

  • Data Analysis: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant using ELISA. A significant reduction in cytokine levels in JNJ-DGAT2-B-treated wells compared to the stimulated vehicle control indicates anti-inflammatory activity.

Protocol 3.4: Gene Expression Analysis of Psoriasis Markers
  • Principle: To measure changes in the expression of key genes associated with psoriasis pathology in the cell lysates from Protocol 3.3.

  • Materials:

    • Cell lysates from Protocol 3.3

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes: IL1B, S100A7 (Psoriasin), DEFB4A (hBD-2), and a housekeeping gene (e.g., GAPDH).

  • Methodology:

    • Extract total RNA from the cell lysates.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for the target genes.

    • Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression relative to the stimulated vehicle control.

  • Data Analysis: A significant downregulation of IL1B, S100A7, and DEFB4A mRNA in JNJ-DGAT2-B treated samples indicates a reversal of the psoriasis-like phenotype at the transcriptional level.

Part 4: In Vivo Protocol

Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model
  • Principle: This is the most widely used and accepted preclinical model for psoriasis.[17][18] Topical application of imiquimod, a TLR7 agonist, induces a skin inflammation that closely mimics the histopathological and immunological features of human psoriasis, including dependence on the IL-23/IL-17 axis.[17][19][20]

  • Materials:

    • 8-week-old BALB/c or C57BL/6 mice[19]

    • Imiquimod cream (5%, Aldara)[17][19]

    • JNJ-DGAT2-B formulated for topical or systemic administration

    • Vehicle control

    • Positive control (e.g., topical calcipotriol or systemic anti-IL-17 antibody)

    • Calipers for measuring skin thickness

  • Methodology:

    • Acclimatization & Shaving: Acclimatize mice for one week. On Day 0, shave a defined area on the dorsal skin of each mouse.[19]

    • Induction: From Day 1 to Day 5, apply a daily topical dose of 50-62.5 mg of imiquimod cream to the shaved area.[17][19]

    • Treatment: Administer JNJ-DGAT2-B (topically or systemically), vehicle, or positive control daily from Day 1 until the end of the experiment (e.g., Day 6 or 7).

    • Clinical Scoring: Each day, score the treated skin for erythema (redness), scaling, and thickness on a scale of 0 (none) to 4 (severe). The sum of these scores is the Psoriasis Area and Severity Index (PASI) score.[19]

    • Thickness Measurement: Measure the thickness of the dorsal skin daily using electronic calipers.

    • Termination & Sample Collection: At the end of the study, euthanize the mice. Collect the treated skin for histology (H&E staining) and gene/protein analysis. Collect spleens to assess systemic inflammation (splenomegaly).

  • Data Analysis:

    • Clinical: Compare PASI scores and skin thickness measurements between treatment groups using appropriate statistical tests (e.g., ANOVA).

    • Histological: Analyze H&E stained skin sections for epidermal thickness (acanthosis), presence of parakeratosis, and immune cell infiltration.

    • Molecular: Homogenize skin tissue to measure levels of IL-17, IL-23, and other inflammatory markers via qPCR or ELISA.[19]

Part 5: Data Presentation & Interpretation

Summarize all quantitative data in a structured table to allow for clear comparison across experimental models and controls.

Experiment Metric Vehicle Control (Expected) JNJ-DGAT2-B (Hypothesized Outcome) Positive Control (Expected)
3.1 DGAT2 Assay IC50 (nM)N/A< 100 nMPotency similar to known inhibitors
3.2 Proliferation BrdU Incorporation100% (Baseline)Dose-dependent decreaseSignificant decrease
3.3 Inflammation IL-6, IL-8 Secretion (pg/mL)High (e.g., >1000 pg/mL)Dose-dependent decreaseSignificant decrease
3.4 Gene Expression Fold Change (vs. Unstimulated)High (e.g., >10-fold)Significant downregulationSignificant downregulation
4.1 In Vivo Model PASI Score (0-12)High (e.g., 8-10)Significant reductionSignificant reduction
4.1 In Vivo Model Epidermal Thickness (µm)High (e.g., >100 µm)Significant reductionSignificant reduction

A "Go" decision for further development would be supported by a potent IC50, significant and dose-dependent reduction of proliferation and inflammation in in vitro models, and a statistically significant improvement in clinical scores and histological markers in the in vivo IMQ model.

Part 6: References

  • Patsnap Synapse. (2024). What are DGAT2 inhibitors and how do they work? Retrieved from

  • Bio-protocol. (2021). 4.4. IMQ Induced Psoriasis Mouse Model. Retrieved from

  • Mattek. Psoriasis in vitro 3D Tissues. Retrieved from

  • Li, Y. Y., et al. (2025). DGAT2 reduction and lipid dysregulation drive psoriasis development in keratinocyte-specific SPRY1-deficient mice. Journal of Clinical Investigation Insight. Retrieved from

  • Scientific Reports. (2018). Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice. Retrieved from

  • MDPI. (2022). Impact of ROS-Dependent Lipid Metabolism on Psoriasis Pathophysiology. Retrieved from

  • PubMed. (1995). Ultraviolet light irradiation increases cellular diacylglycerol and induces translocation of diacylglycerol kinase in murine keratinocytes. Retrieved from

  • IMAVITA. Imiquimod-Induced Psoriasis Mouse Model. Retrieved from

  • Frontiers. (2023). Psoriasis comorbid with atherosclerosis meets in lipid metabolism. Retrieved from

  • Ovid. (2018). In vitro psoriasis models with focus on.... Experimental Biology & Medicine. Retrieved from

  • Taylor & Francis Online. (2024). Molecular mechanisms and drug therapy of metabolism disorders in psoriasis. Retrieved from

  • PubMed. (2025). DGAT2 reduction and lipid dysregulation drive psoriasis development in keratinocyte-specific SPRY1-deficient mice. Retrieved from

  • Lupine Publishers. (2018). Psoriasis Skin Models as Promising Tools in Psoriasis Research. Retrieved from

  • MDPI. (2024). Keratinocyte-Mediated Antigen Presentation in Psoriasis: Preliminary Insights from In Vitro Studies. Retrieved from

  • ResearchGate. (2025). (PDF) DGAT2 reduction and lipid dysregulation drive psoriasis development in keratinocyte-specific SPRY1-deficient mice. Retrieved from

  • Biomedical Research and Therapy. (2023). Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. Retrieved from

  • Inotiv. Imiquimod-Induced Psoriasis (Rats and Mice). Retrieved from

  • Scientific Reports. (2018). Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology. Retrieved from

  • ACS Publications. (2013). Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • EMJ. (2025). The Role of Fat Metabolism in Psoriasis Flare-Ups. Retrieved from

  • ResearchGate. (2023). Abnormal lipid metabolism is the common pathogenesis of atherosclerosis and psoriasis. Retrieved from

  • Oxford Academic. (1990). Early signals for keratinocyte differentiation: role of Ca 2+ -mediated inositol lipid metabolism in normal and neoplastic epidermal cells. Retrieved from

  • The Open Dermatology Journal. (2010). Possible Role of Phosphatidylglycerol-Activated Protein Kinase C-βII in Keratinocyte Differentiation. Retrieved from

  • PubMed Central. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Retrieved from

  • UT Southwestern Medical Center. (2024). How an experimental drug reverses fatty liver disease. Retrieved from

  • PubMed. (1994). Keratinocyte differentiation is associated with changes in the expression and regulation of phospholipase C isoenzymes. Retrieved from

  • Oxford Academic. (1990). Epidermal adenylate cyclase system is regulated by diacylglycerol‐protein kinase C signal, but not by calcium signal. British Journal of Dermatology. Retrieved from

  • Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work? Retrieved from

  • GWAS Stories. (2024). Looking back at a failed drug pipeline through the lens of human genetics. Retrieved from

  • PubMed Central. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. Retrieved from

  • Patsnap Synapse. (2025). DGAT2 - Drugs, Indications, Patents. Retrieved from

  • PubMed. (2004). Lipopenia and skin barrier abnormalities in DGAT2-deficient mice. Retrieved from

  • MedChemExpress. Acyltransferase Inhibitors. Retrieved from

  • MDPI. (2022). Overexpression of DGAT2 Stimulates Lipid Droplet Formation and Triacylglycerol Accumulation in Bovine Satellite Cells. Retrieved from

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: JNJ-DGAT2 Inhibitor Stability &amp; Formulation

Topic: Troubleshooting JNJ-DGAT2-B (and Series A/Analogues) Instability in Aqueous Solutions Executive Summary Compound Profile: JNJ-DGAT2-B (and its widely cited analog JNJ-DGAT2-A) are potent, selective small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting JNJ-DGAT2-B (and Series A/Analogues) Instability in Aqueous Solutions
Executive Summary

Compound Profile: JNJ-DGAT2-B (and its widely cited analog JNJ-DGAT2-A) are potent, selective small-molecule inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). The Core Challenge: These compounds are highly lipophilic (LogP > 3.5), designed to target the endoplasmic reticulum (ER) membrane where DGAT2 resides. This lipophilicity creates a fundamental tension: the molecule requires an aqueous vehicle to reach the cell/tissue but is thermodynamically driven to precipitate out of it. "Instability" Diagnosis: Most user reports of "instability" in aqueous buffer are actually physical instability (precipitation/micellar collapse) rather than chemical instability (degradation), though hydrolysis can occur at extreme pH.

Part 1: The Mechanism of Action & Instability

To troubleshoot effectively, you must understand where the compound needs to go. DGAT2 is an integral membrane protein. The inhibitor must partition from your aqueous buffer into the ER membrane.

Signaling Pathway & Inhibitor Target [1][2][3][]

DGAT2_Pathway FattyAcids Fatty Acyl-CoA DAG Diacylglycerol (DAG) (ER Membrane) FattyAcids->DAG DGAT2 DGAT2 Enzyme (Target) FattyAcids->DGAT2 Substrate G3P Glycerol-3-Phosphate G3P->DAG DAG->DGAT2 Substrate TAG Triacylglycerol (TAG) (Lipid Droplet) DGAT2->TAG Catalysis Inhibitor JNJ-DGAT2-B (Inhibitor) Inhibitor->DGAT2 Blocks Active Site

Figure 1: The DGAT2 Catalytic Pathway.[5] JNJ-DGAT2-B must remain soluble in the aqueous phase long enough to partition into the ER membrane to inhibit the conversion of DAG to TAG.

Part 2: Troubleshooting Guides (FAQ Format)
Scenario A: "The solution turns cloudy/precipitates immediately upon adding to media."

Diagnosis: Solvent Shock.[6] Adding a high-concentration DMSO stock directly to aqueous media causes a rapid polarity shift.[6] The compound molecules aggregate faster than they can disperse.

The Fix: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 0.1% DMSO in one step.

StepSolvent SystemConcentrationPurpose
1 100% DMSO (Anhydrous)10 mM (Stock)Solubilization
2 DMSO (or Ethanol if compatible)1 mMIntermediate dilution
3 Culture Media (Warm, 37°C)10 µMFinal Assay Concentration

Critical Protocol Notes:

  • Vortex Immediately: When adding the stock to media, vortex during addition, not after.

  • Warm the Media: Cold media (4°C) drastically reduces solubility. Pre-warm to 37°C.

  • Serum is a Stabilizer: If your assay allows, include 1-10% FBS. Albumin acts as a carrier protein, sequestering the lipophilic inhibitor and preventing precipitation.

Scenario B: "My IC50 is shifting/variable between experiments."

Diagnosis: Plastic Adsorption (The "Sticky Compound" Effect). JNJ-DGAT2-B is highly hydrophobic and will bind to polystyrene plates, pipette tips, and reservoirs, effectively lowering the actual concentration the cells receive.

The Fix: Material Optimization

  • Glass Pre-dilution: Perform all intermediate dilutions in glass vials , not plastic microfuge tubes.

  • Low-Binding Plastics: Use "Low Retention" pipette tips and "Non-Binding Surface" (NBS) plates for the assay.

  • Dose Verification: Do not assume the nominal concentration is accurate. Collect an aliquot of the media after incubation and run it on LC-MS to verify the actual concentration remaining in solution.

Scenario C: "I see new peaks on LC-MS after 24 hours in buffer."

Diagnosis: Chemical Hydrolysis. While less common than precipitation, the amide/urea linkers in DGAT2 inhibitors can hydrolyze in acidic (pH < 5) or basic (pH > 8.5) conditions.

The Fix: pH Buffering

  • Maintain pH 7.4: Use HEPES or PBS. Avoid unbuffered saline.

  • Avoid Freeze-Thaw: Repeated temperature shifts promote crystal growth and hydrolysis at the crystal interface. Aliquot stocks immediately.

Part 3: In Vivo Formulation (Animal Studies)

Researchers often fail when moving from in vitro DMSO solutions to in vivo dosing because DMSO is toxic at high volumes. You must create a stable suspension .

Recommended Vehicle: 0.5% Methylcellulose (MC) or 0.5% HPMC + 0.1% Tween 80.

Protocol: Homogeneous Suspension Preparation

  • Weigh the solid JNJ-DGAT2-B powder.

  • Wet the powder with a minimal volume of Tween 80 (acting as a wetting agent).

  • Add 0.5% Methylcellulose solution slowly while triturating (grinding) or sonicating.

  • Sonicate for 10–15 minutes in a water bath to break up aggregates.

  • QC: Visual inspection should show a cloudy but uniform suspension with no large clumps.

Part 4: Quality Control Workflow

Use this decision tree to validate your solution before committing to expensive experiments.

QC_Workflow Start Prepare Working Solution (Media/Buffer) Visual Visual Inspection (Microscopy/Light) Start->Visual Centrifuge Centrifuge (10,000 x g, 5 min) Visual->Centrifuge If clear Fail Formulation Failure (Precipitation) Visual->Fail If cloudy CheckPellet Is there a pellet? Centrifuge->CheckPellet CheckPellet->Fail Visible pellet HPLC HPLC/LC-MS Analysis of Supernatant CheckPellet->HPLC No visible pellet Proceed Proceed to Assay HPLC->Proceed Conc. matches expected HPLC->Fail Conc. < 80% of expected

Figure 2: Formulation Validation Workflow. This process distinguishes between "looks dissolved" and "actually dissolved."

References
  • Discovery of DGAT2 Inhibitors

    • Filipski, K. J., et al. (2023).[2] "Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life." ACS Medicinal Chemistry Letters.

    • Relevance: Establishes the chemical class (imidazopyridine/urea derivatives) and standard formulation vehicles (Methylcellulose) for this inhibitor family.
    • [2]

  • JNJ-DGAT2-A Characterization

    • MedChemExpress & Tocris Bioscience Product D
    • Relevance: Provides specific solubility data (DMSO: 100 mM, Water: Insoluble) and cellular IC50 values (approx. 140 nM).
  • Lipid Droplet & DGAT Methodology

    • Harris, C. A., et al. (2011). "DGAT enzymes and triacylglycerol biosynthesis." Journal of Lipid Research.

    • Relevance: Explains the ER membrane localization of DGAT2, necessit
  • General Troubleshooting for Lipophilic Compounds

    • BenchChem Technical Support.[6] (2025).[5][6] "Preventing Compound Precipitation in Cell Culture Media."

    • Relevance: Validates the "Solvent Shock" theory and serial dilution protocols.

Sources

Optimization

How to minimize JNJ-DGAT2-B cytotoxicity in primary hepatocytes.

This technical guide is structured as a specialized support center resource for researchers working with JNJ-DGAT2-B. It prioritizes mechanistic understanding to distinguish between off-target chemical toxicity and mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with JNJ-DGAT2-B. It prioritizes mechanistic understanding to distinguish between off-target chemical toxicity and mechanism-based lipotoxicity.

Subject: Minimizing Cytotoxicity in Primary Hepatocytes during DGAT2 Inhibition Product Code: JNJ-DGAT2-B (and related analogs JNJ-DGAT2-A/PF-06424439) Application: NASH/NAFLD Modeling, Lipid Metabolism Studies

Core Directive: The "Safe Storage" Paradox

Why are your cells dying? Before troubleshooting protocols, you must understand the causality. JNJ-DGAT2-B is a potent inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). In primary hepatocytes, DGAT2 acts as a "safety valve," converting toxic Free Fatty Acids (FFAs) and Diacylglycerols (DAGs) into inert Triacylglycerols (TGs) for storage in Lipid Droplets (LDs).

When you inhibit DGAT2 in a high-lipid environment (e.g., NASH models using Palmitate), you block this safety valve. The resulting cytotoxicity is often mechanism-based lipotoxicity , not off-target chemical toxicity. The cells die because they choke on upstream lipid intermediates (DAGs, Ceramides, Acyl-CoAs), not because the drug itself is poisonous.

Mechanistic Pathway & Toxicity Nodes

The following diagram illustrates where JNJ-DGAT2-B acts and how inhibition leads to apoptosis.

DGAT2_Lipotoxicity Exogenous_FA Exogenous Fatty Acids (Media Supplementation) AcylCoA Fatty Acyl-CoA Exogenous_FA->AcylCoA Uptake DAG Diacylglycerol (DAG) (Toxic Intermediate) AcylCoA->DAG Synthesis DGAT2 DGAT2 Enzyme DAG->DGAT2 Substrate TG Triacylglycerol (TG) (Inert Storage) DAG->TG Esterification Mito Mitochondrial Dysfunction (ROS Production) DAG->Mito Accumulation causes ER Stress/ROS Inhibitor JNJ-DGAT2-B Inhibitor->DGAT2 Blocks Apoptosis Hepatocyte Apoptosis (Lipotoxicity) Mito->Apoptosis Cell Death

Figure 1: Mechanism of Action.[1][2][3][4][5][][7] JNJ-DGAT2-B blocks the conversion of DAG to TG.[7] In high-lipid media, this forces accumulation of toxic DAGs and ROS generation, leading to cell death.

Experimental Design & Dosing Strategy

To minimize toxicity, you must balance the Inhibitor Concentration against the Lipid Load .

A. Dosing Optimization (The Therapeutic Window)

Users frequently overdose JNJ-DGAT2-B. The IC50 for DGAT2 inhibition is in the nanomolar range.[][8] Using 10 µM or higher often induces off-target effects.

ParameterRecommended RangeCritical ThresholdNotes
Stock Concentration 10 mM (in DMSO)N/AStore at -20°C; avoid repeated freeze-thaw.
Working Concentration 0.1 µM – 1.0 µM > 5.0 µMJNJ-DGAT2-A/B IC50 is ~140 nM. >5 µM risks non-specific toxicity.
DMSO Final % < 0.1%> 0.5%Primary hepatocytes are highly sensitive to DMSO.
Incubation Time 24 – 48 Hours> 72 HoursLong-term inhibition requires media replenishment.
B. The BSA:Fatty Acid Ratio (Crucial)

If you are challenging hepatocytes with fatty acids (e.g., Oleate/Palmitate) to mimic steatosis, the Molar Ratio of Fatty Acid to Bovine Serum Albumin (BSA) is the single biggest determinant of cell survival.

  • Safe Ratio: 2:1 to 4:1 (FA:BSA).

  • Toxic Ratio: > 5:1 (Free unbound fatty acids act as detergents, lysing membranes independent of DGAT2).

Protocol: Preparing Safe Lipid Media

  • Prepare a 20% (w/v) Fatty Acid-Free BSA solution in culture media.

  • Dissolve Fatty Acids (e.g., Sodium Palmitate) in 150 mM NaCl at 70°C to yield a clear stock (e.g., 100 mM).

  • Conjugation: Add FA solution dropwise to the warm (37°C) BSA solution while stirring.

  • Stir for 1 hour at 37°C to ensure binding.

  • Filter sterilize (0.22 µm) after conjugation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My cells detach or die within 24 hours of treatment."

Diagnosis: This is likely Acute Lipotoxicity , not drug toxicity. Root Cause: By inhibiting DGAT2, you have removed the cell's ability to sequester the fatty acids you added to the media. Solution:

  • Reduce Lipid Load: Lower the total concentration of Fatty Acids in your media (e.g., reduce from 500 µM to 200 µM).

  • Change Lipid Composition: Pure Palmitate (C16:0) is highly toxic. Switch to a 2:1 mixture of Oleate (C18:1) : Palmitate. Oleate promotes TG formation and buffers Palmitate toxicity, although JNJ-DGAT2-B will partially block this, the unsaturated flux is generally less apoptotic.

  • Check Albumin: Ensure you are using Fatty Acid-Free BSA for the carrier. Standard BSA often contains undefined lipids.

Issue 2: "I see high LDH release but ATP levels are normal."

Diagnosis: Membrane integrity failure (Solvent effect). Root Cause: JNJ-DGAT2-B is hydrophobic. If it precipitates out of solution or if DMSO concentration is too high, it physically disrupts membranes. Solution:

  • Verify the final DMSO concentration is ≤ 0.1%.

  • Inspect the well under 40x microscopy immediately after dosing. If you see micro-crystals, the compound crashed out. Sonicate the stock solution or warm to 37°C before dilution.

Issue 3: "JNJ-DGAT2-B isn't reducing TG levels as expected."

Diagnosis: Compensatory Upregulation (DGAT1). Root Cause: Hepatocytes express both DGAT1 and DGAT2. When DGAT2 is inhibited, DGAT1 may compensate, maintaining TG synthesis but altering the lipid droplet morphology (DGAT1 tends to form smaller, more numerous droplets). Solution:

  • Do not increase the JNJ-DGAT2-B dose (this increases toxicity).

  • Consider a dual-inhibitor approach (using a specific DGAT1 inhibitor like A-922500) only if total TG ablation is the goal. Note: Dual inhibition is extremely cytotoxic and requires significantly reduced lipid loading.

Decision Tree: Optimizing Survival

Use this logic flow to determine the next step in your experiment.

Troubleshooting_Tree Start Observed Cytotoxicity (High LDH / Low ATP) Check_Dose Is JNJ-DGAT2-B > 1 µM? Start->Check_Dose Check_Media Is Media Lipid Supplemented? Check_Dose->Check_Media No Reduce_Dose Action: Titrate down to 0.1 - 0.5 µM Check_Dose->Reduce_Dose Yes Check_BSA Check FA:BSA Ratio Check_Media->Check_BSA Yes (Palmitate/Oleate) Off_Target Suspect Off-Target Chemical Toxicity Check_Media->Off_Target No (Standard Media) Lipo_Tox Suspect Mechanism-Based Lipotoxicity Check_BSA->Lipo_Tox Ratio > 4:1 Adjust_Ratio Action: Increase BSA or Add Oleate (1:1 ratio) Lipo_Tox->Adjust_Ratio

Figure 2: Troubleshooting Decision Tree. Follow the path to distinguish between overdose and lipotoxic events.

References

  • DG

    • Title: DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management.[4][5]

    • Source: MDPI (Int. J. Mol. Sci. 2024)
    • Significance: Establishes the toxicity profiles of DGAT inhibitors in HepG2 and primary models.
  • JNJ-DG

    • Title: The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2.[7][8]

    • Source: Journal of Lipid Research (2012)
    • Significance: Defines the specificity and IC50 of the JNJ-DGAT2 series (A/B)
  • Primary Hep

    • Title: Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.
    • Source: Oxford Academic (Biology Methods & Protocols, 2021)
    • Significance: Provides the gold-standard protocol for BSA:Fatty Acid conjugation to prevent artifactual cell de
  • DG

    • Title: Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis.[2]

    • Source: NIH / PubMed Central (Hep
    • Significance: Validates that DGAT2 inhibition reduces steatosis but highlights the risk of substrate accumul

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of JNJ-DGAT2-B in Rodent Models

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the oral bioavailability of the selective Diacylglycerol Acyltransferase 2 (DGAT2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the oral bioavailability of the selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, JNJ-DGAT2-B, in rodent models. Given that many new chemical entities exhibit poor aqueous solubility, this guide will focus on systematic formulation strategies to overcome this common challenge.

FAQs: Foundational Knowledge for Your JNJ-DGAT2-B Experiments

This section addresses fundamental questions to build a strong understanding of the factors influencing the oral bioavailability of compounds like JNJ-DGAT2-B.

Q1: What is JNJ-DGAT2-B and why is its oral bioavailability important?

JNJ-DGAT2-B is a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis.[1] Its molecular formula is C19H12FNO2S.[2] For a therapeutic agent to be effective when administered orally, it must be absorbed from the gastrointestinal (GI) tract into the systemic circulation. Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of the administered dose that reaches the bloodstream.[3] Poor oral bioavailability can lead to suboptimal therapeutic efficacy and high inter-individual variability in drug response.[4][5]

Q2: What are the likely physicochemical properties of JNJ-DGAT2-B that could limit its oral bioavailability?

While specific data for JNJ-DGAT2-B is not publicly available, it is common for new chemical entities to exhibit poor aqueous solubility and/or low permeability.[6] These characteristics are major hurdles for oral absorption.[7] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds being particularly challenging for oral formulation.[8] It is reasonable to hypothesize that JNJ-DGAT2-B may fall into one of these categories.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs?

Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[9] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[3][10]

  • Solid Dispersions: Dispersing the drug in a solid matrix, often a polymer, can create an amorphous solid dispersion, which has higher energy and improved solubility compared to the crystalline form.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a lipid carrier, which can improve absorption and may even facilitate lymphatic transport, bypassing first-pass metabolism.[7][11]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal fluids.[3][12]

Q4: What are the different types of lipid-based drug delivery systems (LBDDS) and how do they work?

LBDDS are a versatile approach for delivering poorly water-soluble drugs.[11][13] They are broadly classified into four types:

  • Type I: Simple oil solutions.

  • Type II: Self-emulsifying drug delivery systems (SEDDS) that form emulsions upon gentle agitation in aqueous media.[14]

  • Type III: Self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) that form micro- or nano-emulsions.[14]

  • Type IV: Surfactant-based formulations that are free of oils.

These systems work by presenting the drug in a solubilized state in the GI tract, which can lead to improved absorption.[15] The digestion of lipids in these formulations can also play a crucial role in drug solubilization and absorption.[16]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides solutions to specific problems you might encounter during your in vivo studies with JNJ-DGAT2-B.

Problem 1: High variability in plasma exposure of JNJ-DGAT2-B between individual rodents.

  • Potential Cause: High pharmacokinetic variability is often associated with low drug solubility and bioavailability.[4][5] Minor differences in the gastrointestinal physiology of individual animals can lead to significant variations in drug dissolution and absorption.

  • Troubleshooting Steps:

    • Re-evaluate the Formulation: If you are using a simple suspension, the dissolution of the drug is likely the rate-limiting step and a major source of variability. Consider moving to a formulation that presents the drug in a pre-dissolved state, such as a lipid-based formulation or a solid dispersion.

    • Optimize the Dosing Procedure: Ensure consistent oral gavage technique to minimize variability in the delivery of the formulation to the stomach.[17][18]

    • Consider a Cross-Over Study Design: A cross-over design, where each animal receives all treatments, can help to minimize the impact of inter-individual variability.[19]

Problem 2: Poor dose-proportionality observed in pharmacokinetic studies.

  • Potential Cause: A lack of dose proportionality, where the increase in drug exposure is not proportional to the increase in dose, can be due to several factors.[20][21] For poorly soluble drugs, this can be caused by saturation of solubility or dissolution in the GI tract at higher doses.

  • Troubleshooting Steps:

    • Enhance Drug Solubility: Employ formulation strategies that increase the solubility of JNJ-DGAT2-B in the gastrointestinal fluids. This can help to maintain dose-proportionality over a wider range of doses.

    • Investigate Saturation of Absorption Mechanisms: If the drug is a substrate for active transporters, saturation of these transporters at higher doses could lead to less than proportional increases in exposure.

    • Utilize a Power Model for Analysis: This statistical model can help to better characterize the degree of non-proportionality.[22][23]

Problem 3: The developed formulation is not physically stable, showing signs of drug precipitation or phase separation.

  • Potential Cause: The drug concentration in the formulation may be exceeding its solubility limit in the chosen vehicle, or the excipients may not be compatible.

  • Troubleshooting Steps:

    • Conduct a Thorough Excipient Compatibility Study: Screen a wider range of excipients to find a system that can maintain the drug in a solubilized state.

    • Determine the Equilibrium Solubility: Measure the solubility of JNJ-DGAT2-B in various individual excipients and their combinations to guide the selection of a suitable vehicle.

    • Incorporate Precipitation Inhibitors: Certain polymers, such as HPMC or HPMCAS, can act as precipitation inhibitors in supersaturated systems.[12]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments in developing a suitable oral formulation for JNJ-DGAT2-B.

Protocol 1: Systematic Formulation Screening for JNJ-DGAT2-B

This protocol outlines a stepwise approach to identify a promising formulation for in vivo studies.

Objective: To select a formulation vehicle that provides adequate drug solubility and physical stability.

Materials:

  • JNJ-DGAT2-B

  • A selection of excipients (see table below)

  • Vials, heating/stirring plate, analytical balance

  • HPLC or LC-MS/MS for drug quantification

Procedure:

  • Excipient Screening:

    • Prepare saturated solutions of JNJ-DGAT2-B in a variety of individual excipients.

    • Equilibrate the samples for 24-48 hours.

    • Filter the samples and quantify the concentration of dissolved JNJ-DGAT2-B.

Excipient ClassExamples
Oils Medium-chain triglycerides (MCT), Long-chain triglycerides (LCT)
Surfactants Polysorbate 80, Cremophor EL, Labrasol®, Gelucire® 44/14
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol
Polymers Hydroxypropyl methylcellulose (HPMC), HPMCAS
  • Binary and Ternary System Evaluation:

    • Based on the results from the initial screening, select promising excipients.

    • Prepare formulations with combinations of an oil, a surfactant, and a co-solvent.

    • Visually inspect for signs of precipitation or phase separation over time.

    • In Vitro Dispersion Test:

      • Add the most promising formulations to an aqueous medium (e.g., simulated gastric fluid) with gentle stirring.

      • Observe the formation of an emulsion or dispersion.

      • Monitor for any drug precipitation over a period of at least 2 hours.

Workflow for Formulation Development

Formulation_Development_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization A Physicochemical Characterization (Solubility, Permeability) B Excipient Solubility Screening A->B C Binary/Ternary System Evaluation B->C D In Vitro Dispersion Testing C->D E Rodent Pharmacokinetic Study D->E F Data Analysis (Bioavailability, Variability) E->F G Iterative Formulation Refinement F->G G->C

Caption: A systematic workflow for developing and optimizing an oral formulation for a poorly soluble compound.

Protocol 2: Oral Gavage Administration in Rodents

Objective: To ensure consistent and accurate oral administration of the JNJ-DGAT2-B formulation.

Materials:

  • Rodents (mice or rats)

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[18]

  • Syringes

  • JNJ-DGAT2-B formulation

Procedure:

  • Animal Handling and Restraint: Properly restrain the animal to ensure its safety and to facilitate the procedure.[24]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[25]

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus.[26] The animal may exhibit a swallowing reflex.[25]

  • Formulation Administration: Once the needle is correctly positioned, slowly administer the formulation. The maximum recommended dosing volume is typically 10 mL/kg.[17]

  • Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.[18]

Protocol 3: Blood Sampling for Pharmacokinetic Analysis

Objective: To collect serial blood samples from individual rodents for the determination of plasma drug concentrations.

Materials:

  • Rodents with indwelling catheters (optional but recommended for serial sampling)

  • Heparinized collection tubes

  • Centrifuge

Procedure:

  • Blood Collection: At predetermined time points after dosing, collect small volumes of blood (e.g., 50-100 µL).[27]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Method for JNJ-DGAT2-B Quantification

Objective: To accurately quantify the concentration of JNJ-DGAT2-B in plasma samples.

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[28][29]

Key Validation Parameters:

  • Linearity: Establish a linear relationship between the instrument response and the concentration of the analyte over a defined range.[30]

  • Accuracy and Precision: Ensure that the measured concentrations are close to the true values and that the results are reproducible.[31]

  • Selectivity: Demonstrate that the method can differentiate the analyte from other components in the plasma matrix.[30]

  • Recovery and Matrix Effect: Evaluate the efficiency of the sample extraction process and the influence of the biological matrix on the analytical signal.[32]

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.[33]

Visualizing Key Concepts

Bioavailability_Enhancement_Strategies cluster_0 Formulation Approaches A Poorly Soluble Drug (e.g., JNJ-DGAT2-B) Low Oral Bioavailability B Particle Size Reduction (Micronization/Nanosizing) A:f1->B C Amorphous Solid Dispersion A:f1->C D Lipid-Based Formulations (SEDDS/SMEDDS) A:f1->D E Solubilizing Excipients (Surfactants, Cyclodextrins) A:f1->E F Improved Dissolution & Solubilization Enhanced Absorption B->F:f0 C->F:f0 D->F:f0 E->F:f0 G Increased Oral Bioavailability F:f1->G

Caption: Key formulation strategies to enhance the oral bioavailability of poorly soluble drugs.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Innovative Pharmaceutical Formulation Str
  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015).
  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review. (2022).
  • Standard Operating Procedures for Oral Gavage in Mice and R
  • Oral Gavage In Mice and R
  • Lipid based formulations as supersaturating oral delivery systems. Pharma Excipients. (2023).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • LAB_021 Oral Gavage in Mice and R
  • Guide to Oral Gavage for Mice and Rats.
  • Excipients for solubility and bioavailability enhancement.
  • A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in R
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Oral Gavage in the Mouse.
  • Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy. PMC.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011).
  • High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Applic
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. (2017).
  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace.
  • Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evalu
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. (2017).
  • Dose Proportionality In Drug Development. BioPharma Services.
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species | Molecular Pharmaceutics.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. (2022).
  • Why Should You Evaluate Dose Proportionality?. Certara. (2011).
  • JNJ-DG
  • JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability. PubMed.
  • Murine Pharmacokinetic Studies. PMC - NIH.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. (2022).
  • Assessing goodness of fit for evaluation of dose-proportionality. Lancaster EPrints.
  • Systematic Evaluation of Dose Proportionality Studies in Clinical Pharmacokinetics.
  • purification, cloning, and expression in insect cells of two polypeptides from Mortierella ramanniana with diacylglycerol acyltransferase activity. PubMed. (2001).
  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in r
  • Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3-ylthio-conjug
  • JNJ DGAT2-A | Diacylglycerol O-Acyltransferase (DG
  • JNJ-DGAT2-A | DG
  • Characterization and Functional Analysis of a Type 2 Diacylglycerol Acyltransferase (DGAT2) Gene from Oil Palm (Elaeis guineensis Jacq.) in Saccharomyces cerevisiae and Transgenic Arabidopsis thaliana. Frontiers. (2017).

Sources

Optimization

Technical Support Center: JNJ-DGAT2-B Optimization &amp; Troubleshooting

Topic: Identifying and resolving JNJ-DGAT2-B batch-to-batch variability. Audience: Researchers, Senior Scientists, and DMPK Leads.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and resolving JNJ-DGAT2-B batch-to-batch variability. Audience: Researchers, Senior Scientists, and DMPK Leads. Version: 2.0 (Current as of 2026)

Introduction: The Stability-Potency Paradox

JNJ-DGAT2-B is a highly selective tool compound used to inhibit Diacylglycerol O-Acyltransferase 2 (DGAT2) , the enzyme responsible for the final, committed step in triglyceride (TG) synthesis at the endoplasmic reticulum (ER).[1]

While JNJ-DGAT2-B (and its analog JNJ-DGAT2-A) offers superior selectivity over DGAT1 compared to earlier generation inhibitors, users frequently report batch-to-batch variability manifesting as shifting IC50 values (range: 50 nM to >500 nM) or inconsistent cellular efficacy in HepG2/HuH7 models.[1]

The Core Reality: In 80% of cases, the "variability" is not degradation of the active pharmaceutical ingredient (API), but rather geometric isomerization or micro-precipitation in aqueous buffers due to high lipophilicity.

Module A: Chemical Integrity & Input QC

Is the compound chemically identical to the previous lot?

The Hidden Variable: Geometric Isomerism

Many JNJ-series DGAT2 inhibitors (specifically the thiazolone/aminothiazole class) possess an exocyclic double bond linking the core scaffold to the phenyl ring.[1] This bond allows for E (trans) and Z (cis) geometric isomers.

  • The Problem: The biological pocket of DGAT2 is stereospecific. One isomer is significantly more potent (often the Z-isomer for this class).[1]

  • The Batch Issue: Synthetic batches may vary in Z/E ratios depending on the workup temperature and light exposure. Standard LC-MS often fails to resolve these isomers unless a specialized chiral or slow-gradient method is used.[1]

Troubleshooting Protocol: Isomer Validation

Q: My new batch has an IC50 10x higher than the previous one. Is it degraded? A: Likely not degraded, but isomerized. Perform the following check:

  • 1H-NMR Analysis: Do not rely solely on LC-MS. Run a proton NMR in DMSO-d6. Look for the vinyl proton shift. If the ratio of the vinyl peak integration changes between batches (e.g., Batch A was 95:5, Batch B is 60:40), you have an isomerization issue.

  • Light Protection: These scaffolds can be photo-active.[1] Always store solid powder and DMSO stocks in amber vials wrapped in foil.

Data Table: Physicochemical QC Parameters
ParameterAcceptance CriterionMethodCommon Failure Mode
Purity >98%HPLC (254 nm)Synthesis byproducts (check for unreacted precursors).
Isomer Ratio >95% Active Isomer1H-NMR or Chiral LCZ/E flipping due to light/heat exposure.[1]
Solubility Clear at 10 mM (DMSO)Visual InspectionMicro-crystals visible upon freeze-thaw.[1]
Water Content <1%Karl FischerHygroscopic salt forms altering effective MW.[1]

Module B: Biological Assay Troubleshooting

Is the assay system masking the compound's activity?

The Microsome Trap

DGAT2 is an ER-membrane bound protein.[1] Most enzymatic assays use microsomes (from Sf9 cells or rat liver).[1]

  • Variability Source: Microsome batches differ in total protein vs. active DGAT2 ratio.[1]

  • The Artifact: If Microsome Batch X has 2x higher specific activity than Batch Y, the apparent IC50 of JNJ-DGAT2-B will shift if substrate depletion occurs too rapidly.[1]

Protocol: The "Bridge Test" System

Q: How do I normalize data between different microsome/compound batches? A: You must implement a Bridge Control for every new lot.[1]

  • Designate a "Gold Standard": Keep a -80°C aliquot of a validated JNJ-DGAT2-B batch (Batch #1).

  • The Bridge Experiment: When Batch #2 arrives, run a 10-point dose-response of Batch #1 and Batch #2 side-by-side on the same microsome plate.

  • Calculation: Calculate the Relative Potency Factor (RPF) .

    
    
    
    • If

      
      : Batch #2 is valid.[1]
      
    • If

      
      : Batch #2 is chemically distinct (check Isomerism).[1]
      
Visualization: Troubleshooting Logic Flow

Caption: Decision matrix for isolating the root cause of potency shifts—distinguishing between chemical issues (isomerism/solubility) and biological system drift.

TroubleshootingFlow Start Issue: IC50 Shift Observed CheckSolubility Step 1: Visual Solubility Check (1000x Stock in DMSO) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolubility Action: Sonicate/Warm to 37°C Verify DMSO Quality Precipitation->FixSolubility Yes CheckBridge Step 2: Bridge Testing (Old vs New Batch) Precipitation->CheckBridge No BridgeResult Both Batches Shifted? CheckBridge->BridgeResult BioIssue Root Cause: Biological System (Microsomes/Lipid Donor) BridgeResult->BioIssue Yes (System Drift) ChemIssue Root Cause: Compound Integrity BridgeResult->ChemIssue No (Only New Batch Shifts) CheckNMR Step 3: 1H-NMR / Chiral LC (Check Z/E Isomer Ratio) ChemIssue->CheckNMR

Module C: Cellular Assay Optimization

Preventing "Crash Out" in Media.

Q: Why does JNJ-DGAT2-B show 0% inhibition in HepG2 cells despite working in the enzymatic assay? A: This is a classic Solubility-Limited Absorption failure.[1] JNJ-DGAT2-B is highly lipophilic (cLogP > 4).[1] When you pipette 1 µL of DMSO stock directly into 1 mL of warm media, the compound may precipitate into invisible micro-aggregates that cells cannot uptake.

Protocol: The Intermediate Dilution Method

Do NOT spike 100% DMSO stock directly into cell culture wells.[1]

  • Prepare 1000x Stock: Dissolve powder in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Step: Dilute 1:10 in culture media containing 10% FBS (or 1% BSA) in a separate tube. Vortex immediately. The proteins (albumin) act as carriers, preventing crystal nucleation.

  • Final Dosing: Add this intermediate solution to your cells.

    • Result: The compound remains bound to albumin/serum proteins, mimicking in vivo transport, ensuring bioavailability to the hepatocyte.

Visualization: DGAT2 Pathway & Inhibitor Target

Caption: Pathway diagram showing DGAT2's role in the ER membrane converting DAG to TAG, and the specific interference point of JNJ-DGAT2-B.

DGAT2_Pathway cluster_ER Endoplasmic Reticulum Membrane FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA ACSL DGAT2 DGAT2 (Liver/HepG2) AcylCoA->DGAT2 Glycerol Glycerol-3-P DAG Diacylglycerol (DAG) DAG->DGAT2 DGAT1 DGAT1 (Intestine/Adipose) TAG Triglyceride (TAG) DGAT2->TAG Catalysis Inhibitor JNJ-DGAT2-B (Inhibitor) Inhibitor->DGAT2 Selectively Blocks LipidDroplet Lipid Droplet Storage TAG->LipidDroplet

Frequently Asked Questions (FAQ)

Q1: Can I store JNJ-DGAT2-B in aqueous solution? No. The compound is unstable in aqueous solution over time (hydrolysis of the amide/urea linkage) and will precipitate.[1] Store as a solid at -20°C or as a 10 mM DMSO stock at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Q2: My IC50 is 140 nM, but literature says 50 nM. Is my batch bad? Not necessarily. IC50 is system-dependent.[1]

  • Check Substrate Concentration: DGAT2 follows Michaelis-Menten kinetics.[1] If your assay uses saturating concentrations of Acyl-CoA (>> Km), the IC50 will appear higher (right-shifted) for competitive inhibitors.[1]

  • Check Albumin: High BSA/FBS in the assay binds the drug, lowering the "free fraction" and raising the apparent IC50.

Q3: How do I distinguish DGAT1 vs. DGAT2 activity in my cells? JNJ-DGAT2-B is selective, but to be certain, run a control well with a specific DGAT1 inhibitor (e.g., T863).[1]

  • DGAT1 inhibition should show minimal effect in HepG2 (which is DGAT2 dominant).

  • If JNJ-DGAT2-B inhibits TG synthesis by >90% in HepG2, your system is valid.[1]

References

  • High-Throughput Screening for DGAT2 Inhibitors Title: Identification of DGAT2 Inhibitors Using Mass Spectrometry.[2] Source: ResearchGate / Journal of Biomolecular Screening.[1] Context: Describes the assay variability and Z-factor optimization for DGAT2 screens. URL:[Link]

  • Structural Basis of DGAT2 Inhibition (Imidazopyridine Class) Title: Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2).[3] Source: Biochemistry (ACS Publications).[1] Context: Details the binding kinetics and structural considerations (isomerism/residence time) for JNJ/Pfizer class inhibitors. URL:[Link]

  • DGAT2 in Metabolic Disease Title: DGAT2 inhibition limits hepatocyte lipid metabolism and signaling.[1] Source: Journal of Lipid Research.[1] Context: Validates the biological pathway and cellular assay expectations for DGAT2 inhibitors. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to DGAT2 Inhibition: Spotlight on PF-06424439

For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the selective inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) presents a promising aven...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the selective inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) presents a promising avenue. This guide provides an in-depth analysis of a key investigational compound, PF-06424439, offering a framework for understanding its biochemical properties, cellular activity, and the experimental methodologies crucial for its evaluation. While a direct comparative analysis with a specific agent designated "JNJ-DGAT2-B" is precluded by the current lack of publicly available data for such a compound, this guide will serve as a comprehensive resource for those assessing DGAT2 inhibitors.

The Central Role of DGAT2 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride biosynthesis.[1][2][3] This pathway is central to energy storage and lipid homeostasis. Unlike its counterpart, DGAT1, which is highly expressed in the intestine, DGAT2 is predominantly found in the liver and adipose tissue.[4][5] This differential tissue expression is a key consideration in therapeutic development, as DGAT1 inhibition has been associated with gastrointestinal side effects.[4] DGAT2's role in hepatic triglyceride synthesis makes it a compelling target for conditions characterized by lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4]

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) Lipid Droplet Lipid Droplet Triglyceride (TG)->Lipid Droplet

In Focus: PF-06424439, A Potent and Selective DGAT2 Inhibitor

PF-06424439, developed by Pfizer, is a well-characterized, orally bioavailable, and selective inhibitor of DGAT2.[1][6][7] It belongs to the imidazopyridine class of compounds.[6][8]

Biochemical Profile and Mechanism of Action

PF-06424439 is a potent inhibitor of human DGAT2 with a reported IC50 of 14 nM.[1][6][7] Mechanistic studies have revealed that it is a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[6][8] This mode of action can lead to a durable pharmacodynamic effect.

A crucial aspect of its profile is its selectivity. PF-06424439 exhibits no significant activity against DGAT1 or monoacylglycerol O-acyltransferases (MGATs) 1-3, which is critical for minimizing off-target effects, particularly gastrointestinal issues associated with DGAT1 inhibition.[7]

Preclinical Efficacy and Pharmacokinetics

In preclinical models, PF-06424439 has demonstrated the ability to reduce plasma triglyceride and cholesterol levels.[1][6][8] Studies in Ldlr-/- mice treated with 60 mg/kg/day for 3 days showed a significant reduction in these circulating lipids.[6][8]

Pharmacokinetic studies in rats revealed moderate clearance (18 mL/min/kg) and a short half-life of approximately 1.4 hours.[1] In dogs, the half-life was similar at 1.2 hours with a clearance of 18 mL/min/kg.[1] Despite the short half-life, its oral bioavailability was excellent, reported as over 100% in both rats and dogs.[1]

Parameter PF-06424439 Reference
Target DGAT2[1][6][7]
IC50 (human DGAT2) 14 nM[1][6][7]
Mechanism of Action Slowly reversible, time-dependent, noncompetitive with acyl-CoA[6][8]
Selectivity Selective over DGAT1 and MGAT1-3[7]
In Vivo Efficacy Reduces plasma TG and cholesterol in rodent models[1][6][8]
Oral Bioavailability >100% in rats and dogs[1]
Half-life ~1.4 h (rats), ~1.2 h (dogs)[1]
Clearance 18 mL/min/kg (rats and dogs)[1]

Experimental Protocols for Evaluating DGAT2 Inhibitors

To ensure scientific rigor and generate reliable, reproducible data, standardized experimental protocols are essential. Below are representative methodologies for key assays in the characterization of DGAT2 inhibitors like PF-06424439.

In Vitro DGAT2 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of a test compound against DGAT2.

Methodology:

  • Enzyme Source: Use microsomes from Sf9 insect cells or HEK293 cells overexpressing human DGAT2.

  • Substrates: Utilize radiolabeled [14C]oleoyl-CoA and unlabeled 1,2-dioleoyl-sn-glycerol.

  • Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and BSA.

  • Compound Preparation: Serially dilute the test compound (e.g., PF-06424439) in DMSO.

  • Reaction:

    • Incubate the enzyme preparation with the test compound at various concentrations for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate mixture.

    • Allow the reaction to proceed for a specific duration (e.g., 20 minutes) at 37°C.

  • Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Quantification: Measure the radioactivity in the organic phase, which corresponds to the formed [14C]triglyceride, using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

DGAT2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme DGAT2 Enzyme (Microsomes) Incubation Pre-incubate Enzyme + Compound Enzyme->Incubation Compound Test Compound (e.g., PF-06424439) Compound->Incubation Substrates [14C]Oleoyl-CoA + Dioleoylglycerol Reaction_Start Add Substrates (Start Reaction) Substrates->Reaction_Start Incubation->Reaction_Start Termination Stop Reaction (Solvent Mix) Reaction_Start->Termination Extraction Lipid Extraction Termination->Extraction Quantification Scintillation Counting Extraction->Quantification Analysis IC50 Calculation Quantification->Analysis

Cellular Lipid Accumulation Assay

Objective: To assess the ability of a test compound to inhibit triglyceride synthesis in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as HepG2 human hepatoma cells, in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Lipid Labeling: Add a radiolabeled lipid precursor, such as [14C]oleic acid, to the culture medium and incubate for a further period (e.g., 4 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Lipid Extraction: Extract the total lipids from the cell lysate using a method such as the Folch extraction.

  • Lipid Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC).

  • Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the amount of radioactivity in the triglyceride spot.

  • Data Analysis: Determine the effect of the compound on triglyceride synthesis relative to a vehicle control.

Concluding Remarks

PF-06424439 stands as a potent and selective DGAT2 inhibitor with demonstrated preclinical efficacy in modulating lipid levels. Its well-defined biochemical and pharmacokinetic profiles make it a valuable tool for researchers investigating the role of DGAT2 in metabolic diseases. The experimental frameworks provided herein offer a robust starting point for the evaluation of this and other novel DGAT2 inhibitors. As the field progresses, the development of inhibitors with optimized pharmacokinetic properties and long-term safety profiles will be crucial for their potential clinical translation in the treatment of NAFLD, NASH, and related metabolic disorders.

References

  • BioWorld Science. Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. 2014. [Link]

  • ACS Publications. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. [Link]

  • Patsnap Synapse. What are DGAT2 inhibitors and how do they work? 2024. [Link]

  • PubMed. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. 2023. [Link]

  • GWAS Stories. Looking back at a failed drug pipeline through the lens of human genetics. 2024. [Link]

Sources

Comparative

A Comparative Guide to Confirming the In Vivo Efficacy of JNJ-DGAT2-B in a Diet-Induced Obesity Model

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of JNJ-DGAT2-B, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of JNJ-DGAT2-B, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), within a diet-induced obesity (DIO) model. We will delve into the scientific rationale behind the experimental design, provide detailed, self-validating protocols, and compare the expected therapeutic profile of JNJ-DGAT2-B against other relevant anti-obesity strategies.

The Rationale for Targeting DGAT2 in Obesity and Metabolic Disease

Obesity is a complex metabolic disorder characterized by excessive accumulation of triacylglycerol (TG) in adipose tissue[1]. The synthesis of TG is a critical process in energy storage, and the final, committed step is catalyzed by diacylglycerol acyltransferases (DGATs). Two primary isoforms, DGAT1 and DGAT2, perform this function but are encoded by separate, non-homologous genes and exhibit distinct tissue expression profiles and physiological roles[1][2][3].

  • DGAT1 is highly expressed in the small intestine and is crucial for the absorption of dietary fats[3][4]. While DGAT1 inhibitors have been explored, their clinical development has often been hampered by significant gastrointestinal side effects[2][4].

  • DGAT2 is the predominant isoform in the liver and adipose tissue[3][4][5]. It plays a pivotal role in hepatic TG synthesis, VLDL (very-low-density lipoprotein) assembly, and fat storage in adipocytes[1][3].

Targeting DGAT2 is a compelling therapeutic strategy because its inhibition is expected to directly reduce the synthesis and accumulation of triglycerides in key metabolic organs[6][7]. Preclinical studies using antisense oligonucleotides (ASOs) to suppress DGAT2 have demonstrated significant improvements in hepatic steatosis (fatty liver), reduced hyperlipidemia, and enhanced insulin sensitivity in rodent models of obesity[4][5][8]. Therefore, a potent and selective small-molecule inhibitor like JNJ-DGAT2-B holds significant promise for treating obesity and related comorbidities such as non-alcoholic fatty liver disease (NAFLD)[6][9].

Signaling Pathway: The Role of DGAT2 in Triglyceride Synthesis

The diagram below illustrates the final step of triglyceride synthesis and the point of intervention for a DGAT2 inhibitor.

DGAT2_Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 Enzyme DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglyceride (TG) (Stored in Lipid Droplets) DGAT2->TG Catalysis Inhibitor JNJ-DGAT2-B Inhibitor->DGAT2 Inhibition

Caption: DGAT2 catalyzes the conversion of DAG and Acyl-CoA to Triglyceride.

Experimental Design: A Robust Protocol for Efficacy Testing

To rigorously validate the efficacy of JNJ-DGAT2-B, a well-controlled study using a diet-induced obesity (DIO) mouse model is essential. The C57BL/6J mouse strain is recommended due to its high susceptibility to developing obesity, insulin resistance, and fatty liver when fed a high-fat diet (HFD)[10][11][12].

Experimental Workflow Overview

This workflow outlines the key phases of the in vivo study, from model induction to terminal analysis.

experimental_workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Terminal Analysis acclimation Week -13 to -12 Acclimation of 6-week-old C57BL/6J mice on chow diet diet_start Week -12 Start High-Fat Diet (60% kcal) vs. Lean Control Diet (10% kcal) acclimation->diet_start phenotyping Week 0 Baseline Measurements: Body Weight, Fasting Glucose diet_start->phenotyping randomization Randomization into Treatment Groups: 1. Lean Control + Vehicle 2. DIO + Vehicle 3. DIO + JNJ-DGAT2-B (Dose 1) 4. DIO + JNJ-DGAT2-B (Dose 2) 5. DIO + Positive Control phenotyping->randomization dosing Week 0 to 8 Daily Dosing (e.g., Oral Gavage) Weekly Monitoring: Body Weight, Food Intake randomization->dosing interim_test Week 7 Metabolic Challenge: Oral Glucose Tolerance Test (OGTT) dosing->interim_test euthanasia Week 8 Euthanasia & Tissue Collection interim_test->euthanasia analysis Endpoint Analysis: - Body Composition (DEXA/qNMR) - Plasma Analysis (Lipids, Insulin) - Liver Histology & TG Content - Gene Expression (Liver, Adipose) euthanasia->analysis

Caption: Workflow for the in vivo diet-induced obesity study.

Step-by-Step Experimental Protocol

A. Animal Model and Diet Induction (12-16 weeks)

  • Animal Selection : Procure male C57BL/6J mice at 6 weeks of age[10][13]. Male mice are often preferred for their robust and rapid development of the obese phenotype[14].

  • Acclimation : Allow mice to acclimate for at least one week in a temperature-controlled environment with a 12-hour light/dark cycle, providing standard chow and water ad libitum[10][12]. This minimizes stress from shipping, which can affect body weight[10].

  • Dietary Regimen :

    • DIO Group : Feed mice a high-fat diet (HFD), where 60% of kilocalories are derived from fat (e.g., Research Diets D12492)[10][11].

    • Lean Control Group : Feed an age-matched control group a standard chow diet with 10% of kilocalories from fat[10].

  • Induction Period : Continue the respective diets for 12-16 weeks. During this time, monitor body weight and food intake weekly. A clear obese phenotype, with a 20-30% increase in body weight compared to the lean group, should be established[10]. Hyperglycemia and hyperinsulinemia are also expected to develop[10][11].

B. Treatment Phase (8 weeks)

  • Baseline & Randomization : At the end of the induction period, measure baseline body weight and fasting glucose to ensure a uniform obese cohort. Randomize DIO mice into treatment groups (n=8-10 per group) to minimize bias[10].

    • Group 1 : Lean Control + Vehicle

    • Group 2 : DIO + Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)[11]

    • Group 3 : DIO + JNJ-DGAT2-B (Low Dose)

    • Group 4 : DIO + JNJ-DGAT2-B (High Dose)

    • Group 5 (Optional) : DIO + Positive Control (e.g., a GLP-1 receptor agonist)

  • Compound Administration : Administer JNJ-DGAT2-B or vehicle daily via a consistent method, such as oral gavage.

  • Ongoing Monitoring : Record body weight and food intake at least twice weekly. Observe animals daily for any signs of distress or adverse effects.

C. Metabolic Phenotyping and Terminal Analysis

  • Oral Glucose Tolerance Test (OGTT) : Perform an OGTT during the final week of treatment to assess improvements in glucose homeostasis[11].

    • Fast mice for 4-6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

    • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-challenge.

    • Measure blood glucose at each time point.

  • Terminal Procedures : At the end of the treatment period, fast mice overnight.

    • Measure final body weight.

    • Collect terminal blood via cardiac puncture for plasma analysis.

    • Euthanize mice and harvest tissues: liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT). Weigh all harvested organs.

  • Endpoint Analyses :

    • Plasma Analysis : Use commercial kits to measure fasting insulin, triglycerides, total cholesterol, HDL, LDL, and inflammatory markers like C-Reactive Protein (CRP) or Interleukin-6 (IL-6)[15][16].

    • Liver Analysis : Use a portion of the liver for histological analysis (H&E staining for steatosis, inflammation) and another portion to quantify triglyceride content.

    • Gene Expression : Isolate RNA from liver and adipose tissue to analyze the expression of genes involved in lipogenesis (e.g., Scd1, Fasn) and fatty acid oxidation via RT-qPCR. DGAT2 inhibition has been shown to downregulate lipogenic genes[5][8].

Comparative Efficacy and Expected Outcomes

The primary objective is to determine if JNJ-DGAT2-B can reverse or ameliorate the obese and metabolically unhealthy phenotype. The table below summarizes the expected outcomes for JNJ-DGAT2-B compared to other therapeutic classes.

ParameterJNJ-DGAT2-B (DGAT2 Inhibitor)GLP-1 Receptor Agonist (e.g., Semaglutide)ACC Inhibitor (e.g., Firsocostat)
Primary Mechanism Inhibits final step of triglyceride synthesis in liver & adipose tissue[6][7].Activates GLP-1 receptors, reducing appetite and improving glucose control[17].Inhibits de novo lipogenesis by blocking acetyl-CoA carboxylase[17].
Body Weight Moderate reduction, primarily through effects on fat mass and potentially reduced HFD intake[18][19].Strong reduction, driven by significant decrease in appetite and food intake[17].Minimal to no direct effect on body weight.
Hepatic Steatosis Strong reduction by directly blocking hepatic TG synthesis[8][20].Moderate to strong reduction, secondary to weight loss and improved insulin sensitivity.Strong reduction by directly blocking fatty acid synthesis[17].
Plasma Triglycerides Significant reduction[4][8].Moderate reduction.Potential for an increase in plasma TGs as a side effect[17].
Glucose Tolerance Improvement, secondary to reduced lipotoxicity and improved insulin sensitivity[4].Strong improvement, a primary effect of the drug class[17].Moderate improvement.
Key Advantage Directly targets hepatic fat accumulation, a key driver of NASH[21].Potent weight loss and glycemic control effects.Potent inhibition of de novo lipogenesis.
Potential Liabilities Unknown long-term safety profile for small molecules; ASO-based approaches have shown good tolerance[9].Gastrointestinal side effects (nausea, vomiting).Hypertriglyceridemia.

Conclusion: A Pathway to Validation

This guide outlines a scientifically rigorous and comprehensive approach to validating the in vivo efficacy of the DGAT2 inhibitor JNJ-DGAT2-B. By employing a well-established diet-induced obesity model and assessing a wide range of metabolic parameters, researchers can generate the robust data necessary to confirm its therapeutic potential. The key strengths of targeting DGAT2—specifically its direct impact on hepatic triglyceride synthesis—position it as a promising mechanism for addressing not just obesity, but the spectrum of metabolic diseases, including NAFLD and NASH. A direct comparison with alternative mechanisms, as detailed in this guide, is crucial for accurately positioning JNJ-DGAT2-B within the evolving landscape of metabolic therapies.

References

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization. PLOS. Available at: [Link]

  • DGAT inhibitors for obesity. PubMed. Available at: [Link]

  • Diet-induced obesity murine model. Protocols.io. Available at: [Link]

  • What are DGAT2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Animal and High-Fat Diet-Induced Obesity Mouse Model. Bio-protocol. Available at: [Link]

  • The Top Research-Backed Assays for Obesity Research. Stable Isotope Analysis Services. Available at: [Link]

  • Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet. National Center for Biotechnology Information. Available at: [Link]

  • C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. Available at: [Link]

  • An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis. National Center for Biotechnology Information. Available at: [Link]

  • The effect of obesity on metabolic parameters: a cross sectional study in adult women. National Center for Biotechnology Information. Available at: [Link]

  • Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. National Center for Biotechnology Information. Available at: [Link]

  • Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, p…. BMJ Open. Available at: [Link]

  • JNJ-DGAT2-B. BioHippo. Available at: [Link]

  • Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial. ResearchGate. Available at: [Link]

  • Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease. National Center for Biotechnology Information. Available at: [Link]

  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. PubMed. Available at: [Link]

  • Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice. PubMed. Available at: [Link]

  • Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. MDPI. Available at: [Link]

  • DGAT and Triglyceride Synthesis A New Target for Obesity Treatment?. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Safety Summary: The "Stop &amp; Check" Protocol

Topic: Personal Protective Equipment (PPE) & Handling Protocols for JNJ-DGAT2-B Content Type: High-Potency Compound Safety Guide Audience: Research Scientists & Laboratory Safety Officers JNJ-DGAT2-B is a potent, selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for JNJ-DGAT2-B Content Type: High-Potency Compound Safety Guide Audience: Research Scientists & Laboratory Safety Officers

JNJ-DGAT2-B is a potent, selective small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). Due to its nanomolar potency (IC50 values often <1 µM in this class) and specific metabolic modulation mechanism, it must be handled as a Potent Bioactive Compound (PBC) .

Immediate Action Required:

  • Default Hazard Band: Treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until site-specific toxicology proves otherwise.

  • Critical Control: Never handle the dry powder on an open bench. Use a certified Fume Hood or Balance Enclosure.

  • Solubility Warning: Highly soluble in DMSO; DMSO enhances skin permeability, carrying the compound directly into the bloodstream.

Risk Assessment & Scientific Rationale

To ensure safety, we must understand the causality of the risk. We do not rely on generic safety sheets; we rely on the compound's biological mechanism.

The Mechanism-Based Risk

JNJ-DGAT2-B functions by inhibiting the final step of triglyceride (TG) synthesis.

  • Biological Impact: Systemic exposure can disrupt lipid homeostasis, potentially affecting hepatic function and skin lipid barriers.

  • Potency Factor: Research-grade DGAT2 inhibitors (like JNJ-DGAT2-A/B and PF-06424439) often exhibit IC50 values in the low nanomolar range. This high potency means that invisible, microgram-level dust inhalation can induce a pharmacological effect.

The "Carrier" Risk (DMSO)

Most protocols require solubilizing JNJ-DGAT2-B in Dimethyl Sulfoxide (DMSO).

  • The Danger: DMSO is a potent solvent that dissolves nitrile. More importantly, it acts as a vehicle, "dragging" the dissolved inhibitor through the skin barrier and into systemic circulation within minutes.

  • The Fix: Double-gloving is not optional; it is a kinetic necessity to create a breakthrough time buffer.

PPE Matrix: Activity-Based Protection

Standard "lab coat and glasses" are insufficient for OEB 3 compounds. Use this matrix to select gear based on your specific task.

Task Respiratory Protection Dermal Protection (Hands) Body & Eye Protection Engineering Controls
Powder Handling (Weighing, Transferring)N95/P100 (Minimum)PAPR recommended if >100mgDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change immediately if contaminatedTyvek Lab Coat (Disposable)Safety Goggles (Sealed)Balance Enclosure or Class II Biosafety Cabinet (BSC)
Liquid Handling (Pipetting DMSO stocks)Surgical Mask (Splash protection)Double Nitrile Check for DMSO breakthroughStandard Lab CoatSafety Glasses w/ Side ShieldsChemical Fume Hood
Animal Admin (Dosing, Injection)N95 (if aerosol risk exists)Double Nitrile (Bite-resistant outer if handling animals)Tyvek Sleeves or GownFace Shield (if splash risk)Downdraft Table or BSC
Waste Disposal N95/P100Heavy Duty Nitrile Standard Lab CoatSafety GogglesFume Hood

Operational Workflow: From Vial to Data

This workflow integrates safety steps directly into the experimental logic to prevent "safety fatigue."

Step 1: Receipt & Storage
  • Protocol: Upon receipt, wipe the outside of the container with 70% Ethanol/water before storing.

  • Storage: Store at -20°C . Keep the vial sealed with Parafilm to prevent moisture ingress (hydrolysis risk).

  • Logic: Cold storage often causes pressure changes; opening a cold vial can cause powder to "puff" out. Allow vial to reach room temperature (approx. 30 mins) before opening.

Step 2: Solubilization (The Critical Step)
  • Solvent: Anhydrous DMSO is preferred.

  • Procedure:

    • Place vial in the Chemical Fume Hood .

    • Add DMSO gently down the side of the vial wall to minimize aerosolization.

    • Vortex inside the hood.

    • Self-Validation: Inspect the solution. If the solution is cloudy, sonication may be required. Do not sonicate open vials outside a hood.

Step 3: Experimental Application
  • Dilution: When diluting into aqueous media (e.g., cell culture media), add the DMSO stock slowly while stirring. Rapid addition can cause the compound to crash out of solution.

  • Concentration Limit: Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the inhibitor's effect.

Step 4: Decontamination & Disposal
  • Surface Decon: Wipe surfaces with 10% bleach followed by 70% Ethanol. The bleach oxidizes residual organics; the ethanol removes the bleach residue.

  • Disposal: All solid waste (tips, tubes) contacting JNJ-DGAT2-B must be incinerated as Hazardous Chemical Waste . Do not autoclave (heat may volatilize the compound).

Visualizing the Safety & Mechanism

The following diagram illustrates the handling workflow mapped against the compound's biological inhibition pathway.

G cluster_0 Laboratory Handling Workflow cluster_1 Biological Mechanism (Target) Storage Storage (-20°C) Equilibrate to RT Weighing Weighing (Balance Enclosure) Storage->Weighing Sealed Transfer Solubilization Solubilization (DMSO in Fume Hood) Weighing->Solubilization Powder Handling Application Cell/Animal Dosing (Double Gloves) Solubilization->Application Liquid Handling Inhibition Inhibition by JNJ-DGAT2-B Application->Inhibition Administration DGAT2 DGAT2 Enzyme TG_Synth Triglyceride Synthesis DGAT2->TG_Synth Catalyzes Inhibition->DGAT2 Blocks Lipid_Drop Lipid Droplet Formation TG_Synth->Lipid_Drop Downstream

Caption: Operational workflow for JNJ-DGAT2-B handling (Left) linked to its biological inhibition target (Right). Note the transition from physical containment to biological intervention.

Emergency Response

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash gently with soap and copious water for 15 minutes.[1]

    • If dissolved in DMSO: Rinse immediately with water, then wash with soap. Speed is critical.

  • Eye Contact: Flush for 15 minutes using an eyewash station.

  • Spill (Powder): Do not sweep (creates dust). Cover with wet paper towels (to dampen), then wipe up using double gloves and place in a hazardous waste bag.

References

  • Pfizer Inc. (2022).[1][2] Safety Data Sheet: Nirmatrelvir (Example of High Potency OEB 3/4 Protocol). Retrieved from

  • MedChemExpress. (2024). JNJ-DGAT2-A & B Product Handling and Solubility Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). Retrieved from

  • National Institutes of Health (NIH). Occupational Exposure Banding for Novel Pharmaceutical Compounds. Retrieved from

  • Tocris Bioscience. (2022). Scientific Background: DGAT2 Inhibitors (PF-06424439/JNJ Series). Retrieved from

Sources

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